Product packaging for (1S,3R)-3-aminocyclohexanol(Cat. No.:CAS No. 1110772-04-7)

(1S,3R)-3-aminocyclohexanol

Cat. No.: B109673
CAS No.: 1110772-04-7
M. Wt: 115.17 g/mol
InChI Key: NIQIPYGXPZUDDP-RITPCOANSA-N
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Description

(1S,3R)-3-aminocyclohexanol, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B109673 (1S,3R)-3-aminocyclohexanol CAS No. 1110772-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIPYGXPZUDDP-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310190
Record name (1S,3R)-3-Aminocyclohexanol
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Molecular Weight

115.17 g/mol
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CAS No.

1110772-04-7
Record name (1S,3R)-3-Aminocyclohexanol
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Record name 3-Aminocyclohexanol, (1S,3R)-
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Record name (1S,3R)-3-Aminocyclohexanol
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Record name 3-AMINOCYCLOHEXANOL, (1S,3R)-
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Foundational & Exploratory

(1S,3R)-3-Aminocyclohexanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of (1S,3R)-3-aminocyclohexanol, a chiral cycloalkane amino alcohol of interest in pharmaceutical research and development. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide presents a combination of predicted and qualitative physical properties. Furthermore, it outlines detailed, generalized experimental protocols for the determination of these properties and a representative synthetic workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in synthesis, formulation, and biological studies. The following table summarizes the available data. It is important to note that most quantitative values are predicted and should be confirmed experimentally.

PropertyValueData TypeSource
Molecular Formula C₆H₁₃NO--
Molecular Weight 115.17 g/mol --
CAS Number 1110772-04-7--
Appearance SolidQualitativeCommercial supplier data
Melting Point Not available--
Boiling Point 201.1 ± 33.0 °CPredictedChemicalBook[1]
Density 1.037 ± 0.06 g/cm³PredictedChemicalBook[1]
Solubility Slightly soluble in Methanol and WaterQualitativeChemicalBook
pKa 15.09 ± 0.40PredictedChemicalBook
Optical Rotation Not available--

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point

Objective: To determine the melting point range of solid this compound.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rate of 10-20 °C/minute for a preliminary approximate determination.

    • The apparatus is allowed to cool.

    • For an accurate measurement, a fresh sample is heated at a slower rate (1-2 °C/minute) starting from a temperature approximately 20 °C below the approximate melting point.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in a given solvent (e.g., water, methanol).

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), against a calibrated standard curve.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the amino and hydroxyl groups in this compound.

Methodology:

  • Sample Preparation: A solution of this compound of known concentration is prepared in deionized water.

  • Titration:

    • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

    • The initial pH of the solution is recorded.

    • A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

    • The pH is recorded after each addition, allowing the solution to stabilize.

    • The titration is continued past the equivalence point.

    • The process is repeated by titrating a fresh sample with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values are determined from the half-equivalence points on the titration curve. For the amino group, this will be in the acidic titration, and for the hydroxyl group (if titratable), it will be in the basic titration.

Determination of Specific Rotation

Objective: To measure the specific rotation of this compound, which is a characteristic property of a chiral compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., methanol or water) in a volumetric flask. The concentration (c) is calculated in g/mL.

  • Apparatus: A polarimeter is used for the measurement. The light source is typically a sodium D-line (589 nm).

  • Procedure:

    • The polarimeter is calibrated with the pure solvent.

    • The sample solution is placed in a polarimeter cell of a known path length (l) in decimeters (dm).

    • The observed optical rotation (α) of the solution is measured at a specific temperature (T).

  • Calculation: The specific rotation [α] is calculated using the following formula: [α]TD = α / (l × c)

Synthetic Workflow

The synthesis of 3-aminocyclohexanols can be achieved through various routes. A common approach involves the reduction of β-enaminoketones. The following diagram illustrates a generalized workflow for the synthesis of cis- and trans-3-aminocyclohexanols.[2]

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Products & Intermediates Cyclohexanedione 1,3-Cyclohexanedione Condensation Condensation Reaction (Toluene, Reflux) Cyclohexanedione->Condensation Amine Primary Amine (e.g., Benzylamine) Amine->Condensation Enaminoketone β-Enaminoketone Condensation->Enaminoketone Intermediate Reduction Reduction (e.g., Na in THF/Isopropanol) Aminocyclohexanol cis/trans-3-Aminocyclohexanol Mixture Reduction->Aminocyclohexanol Enaminoketone->Reduction Separation Chromatographic Separation Aminocyclohexanol->Separation cis_Isomer cis-3-Aminocyclohexanol Separation->cis_Isomer Isolated Product trans_Isomer trans-3-Aminocyclohexanol Separation->trans_Isomer Isolated Product

References

An In-depth Technical Guide to (1S,3R)-3-Aminocyclohexanol (CAS: 1110772-04-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-Aminocyclohexanol is a chiral bifunctional molecule that has garnered significant attention in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the specific stereochemical arrangement of its amino and hydroxyl functional groups, makes it a valuable chiral building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and applications of this compound, with a particular focus on its role as a key intermediate in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for the management of pain.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in chemical synthesis and drug design.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1110772-04-7
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
IUPAC Name (1S,3R)-3-aminocyclohexan-1-ol
Appearance Solid (predicted)
Density 1.037 ± 0.06 g/cm³ (predicted)
pKa 15.09 ± 0.40 (predicted)
Solubility Slightly soluble in methanol and water
Storage Keep in dark place, Inert atmosphere, Room temperature
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While a complete set of publicly available, experimentally determined spectra for this specific stereoisomer is limited, data for the closely related cis- and trans-3-aminocyclohexanols, along with general spectroscopic principles for amines and alcohols, provide a strong basis for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the cyclohexane ring. The chemical shifts and coupling constants of the protons attached to the carbons bearing the amino and hydroxyl groups (C1 and C3) are particularly informative for confirming the cis relative stereochemistry. In the chair conformation, one substituent will be in an axial position and the other in an equatorial position. The proton at C1 (CH-OH) and C3 (CH-NH₂) will have distinct chemical shifts and coupling patterns. For cis-4-aminocyclohexanol in D₂O, the H-1 proton (equatorial) resonates at a lower field (~3.96 ppm) compared to the axial H-1 proton in the trans isomer (~3.58 ppm). A similar trend is expected for the 3-substituted analogue.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the six carbons of the cyclohexane ring. The carbons attached to the electron-withdrawing hydroxyl and amino groups (C1 and C3) will be deshielded and appear at a lower field compared to the other ring carbons. The specific chemical shifts will be indicative of the cis stereochemistry. For comparison, the ¹³C NMR spectrum of the trans-isomer of 3-aminocyclohexanol has been reported.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. The O-H stretch is typically a broad band, while the N-H stretch of the primary amine will appear as a sharper, less intense signal within this region. C-H stretching vibrations of the cyclohexane ring will be observed around 2850-3000 cm⁻¹, and C-N and C-O stretching bands will be present in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 115). Fragmentation patterns will likely involve the loss of water (M⁺ - 18) and the amino group (M⁺ - 16 or 17), as well as characteristic cleavage of the cyclohexane ring.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a key challenge. While several methods exist for the synthesis of 3-aminocyclohexanol as a mixture of stereoisomers, achieving the specific (1S,3R) configuration typically requires either an enantioselective synthetic route or the resolution of a racemic mixture.

General Synthesis of cis- and trans-3-Aminocyclohexanols

A common approach to synthesize a mixture of cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.

Experimental Protocol: Reduction of a β-Enaminoketone

  • Preparation of the β-Enaminoketone: A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and an appropriate amine (e.g., benzylamine) in toluene is refluxed with a Dean-Stark trap to azeotropically remove the water formed during the reaction. After completion, the solvent is removed under reduced pressure, and the resulting β-enaminoketone is purified by recrystallization.

  • Reduction to the Aminocyclohexanol: The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed. The reaction is then quenched, and the product, a diastereomeric mixture of 3-aminocyclohexanols, is extracted and purified.

This method typically yields a mixture of cis and trans isomers, with the cis isomer often being the major product.

Chiral Resolution of (±)-cis-3-Aminocyclohexanol

Due to the difficulty in achieving high enantioselectivity in the direct synthesis, chiral resolution of the racemic mixture is a common and effective strategy to obtain the desired (1S,3R)-enantiomer. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or via enzyme-catalyzed kinetic resolution.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Protection of the Amino Group: The racemic cis-3-aminocyclohexanol is first protected, for example, as the N-benzyloxycarbonyl (Cbz) derivative.

  • Salt Formation: The protected aminocyclohexanol is reacted with an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid) in a suitable solvent to form diastereomeric salts.

  • Separation of Diastereomers: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first.

  • Deprotection: The separated diastereomeric salt is then treated with a base to liberate the enantiomerically pure protected aminocyclohexanol. Subsequent removal of the protecting group yields the desired enantiomer of 3-aminocyclohexanol.

Chiral_Resolution_Workflow racemic Racemic (±)-cis-3-Aminocyclohexanol protect Protect Amino Group (e.g., with Cbz-Cl) racemic->protect protected_racemate Protected Racemic Mixture protect->protected_racemate resolve React with Chiral Acid (e.g., (R)-Mandelic Acid) protected_racemate->resolve diastereomers Mixture of Diastereomeric Salts resolve->diastereomers separate Fractional Crystallization diastereomers->separate salt1 Diastereomeric Salt 1 ((1S,3R)-amine salt) separate->salt1 salt2 Diastereomeric Salt 2 ((1R,3S)-amine salt) separate->salt2 deprotect1 Base Treatment & Deprotection salt1->deprotect1 deprotect2 Base Treatment & Deprotection salt2->deprotect2 enantiomer1 This compound deprotect1->enantiomer1 enantiomer2 (1R,3S)-3-Aminocyclohexanol deprotect2->enantiomer2

Applications in Drug Development

The primary application of this compound in drug development is as a chiral building block for the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Role in the Synthesis of TRPV1 Antagonists

TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin (the active component of chili peppers). It is a key player in the signaling pathways of pain and inflammation. Antagonists of the TRPV1 receptor are therefore of great interest as potential novel analgesics.

This compound provides a rigid scaffold that allows for the precise positioning of pharmacophoric groups necessary for potent and selective binding to the TRPV1 receptor. The amino and hydroxyl groups serve as convenient handles for further chemical modifications and the introduction of various substituents to optimize the pharmacological profile of the resulting compounds.

Representative Synthetic Application

While specific, detailed industrial synthesis protocols are often proprietary, a representative synthesis of a TRPV1 antagonist utilizing a 3-aminocyclohexanol core can be constructed based on the available literature. For instance, the synthesis of potent TRPV1 antagonists often involves the formation of an amide or a related linkage with the amino group of the cyclohexanol ring.

Representative Reaction Scheme:

Synthetic_Application start This compound conditions Amide Coupling Conditions start->conditions reagent Activated Carboxylic Acid (e.g., Acid Chloride or Coupling Reagent) reagent->conditions product TRPV1 Antagonist conditions->product

This reaction typically involves the coupling of this compound with a suitable carboxylic acid derivative that contains the other necessary pharmacophoric elements for TRPV1 antagonism.

Biological Activity and Signaling Pathways

The biological significance of this compound is intrinsically linked to the function of the target molecules it is used to synthesize, primarily TRPV1 antagonists.

Mechanism of Action of TRPV1 Antagonists

TRPV1 antagonists act by competitively binding to the TRPV1 receptor, thereby preventing its activation by endogenous and exogenous agonists. This blockade of the TRPV1 channel inhibits the influx of cations (primarily Ca²⁺ and Na⁺) into sensory neurons, which in turn prevents the depolarization of the neuronal membrane and the subsequent transmission of pain signals to the central nervous system.

The TRPV1 Signaling Pathway

The activation of the TRPV1 receptor initiates a cascade of intracellular events that contribute to the sensation of pain and the release of pro-inflammatory neuropeptides.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel ca_influx Ca²⁺/Na⁺ Influx TRPV1->ca_influx stimuli Noxious Stimuli (Heat, Acid, Capsaicin) stimuli->TRPV1 Activates antagonist TRPV1 Antagonist (derived from this compound) antagonist->TRPV1 Blocks depolarization Membrane Depolarization ca_influx->depolarization neuropeptide_release Neuropeptide Release (e.g., Substance P, CGRP) ca_influx->neuropeptide_release action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal inflammation Neurogenic Inflammation neuropeptide_release->inflammation

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and bifunctional nature make it an ideal starting material for the synthesis of complex and potent pharmaceutical agents, most notably TRPV1 antagonists. The continued development of efficient and enantioselective synthetic routes to this key intermediate will undoubtedly facilitate the discovery of novel therapeutics for the treatment of pain and other TRPV1-mediated disorders. This technical guide serves as a comprehensive resource for researchers and scientists working with or considering the use of this compound in their research and development programs.

stereochemistry of 3-aminocyclohexanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemistry of 3-Aminocyclohexanol Isomers

Introduction

3-Aminocyclohexanol is a chiral molecule of significant interest in medicinal chemistry and drug development. As a substituted cyclohexane, its rigid ring structure and the spatial arrangement of its amino and hydroxyl functional groups are critical determinants of its chemical and biological properties. The molecule contains two stereocenters at positions C1 and C3, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers: the cis diastereomers, where the amino and hydroxyl groups are on the same face of the ring, and the trans diastereomers, where they are on opposite faces.

The specific three-dimensional orientation of these functional groups is crucial, as it governs the molecule's interactions with chiral biological targets like enzymes and receptors. Consequently, one stereoisomer may exhibit the desired pharmacological activity while others might be inactive or produce adverse effects. This guide provides a comprehensive technical overview of the stereochemistry, synthesis, conformational analysis, separation, and characterization of 3-aminocyclohexanol isomers for researchers, scientists, and drug development professionals.

Stereochemical Relationships

The four stereoisomers of 3-aminocyclohexanol are (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The relationship between these isomers can be visualized as two pairs of enantiomers (non-superimposable mirror images) and their diastereomeric relationship to the other pair.

G cis_1R3S (1R,3S)-3-Aminocyclohexanol cis_1S3R (1S,3R)-3-Aminocyclohexanol cis_1R3S->cis_1S3R trans_1R3R (1R,3R)-3-Aminocyclohexanol cis_1R3S->trans_1R3R Diastereomers trans_1S3S (1S,3S)-3-Aminocyclohexanol cis_1R3S->trans_1S3S Diastereomers cis_1S3R->trans_1R3R cis_1S3R->trans_1S3S Diastereomers trans_1R3R->trans_1S3S Enantiomers

Figure 1: Stereochemical relationships between the isomers of 3-aminocyclohexanol.

Synthesis and Diastereoselectivity

A common synthetic route to 3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[1][2] This method provides access to both cis and trans isomers, with the diastereomeric ratio being influenced by the reaction conditions and the structure of the starting materials.

For example, the reduction of a β-enaminoketone derived from (S)-α-methylbenzylamine with sodium in a THF/isopropyl alcohol mixture yields a diastereomeric mixture of the corresponding 3-aminocyclohexanols.[1][2]

Quantitative Data from Synthesis
Starting MaterialReducing AgentProductDiastereomeric Ratio (cis:trans)YieldReference
5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-oneNa in THF/i-PrOH5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohexan-1-ol89:1175%[1][2]
Experimental Protocol: Reduction of a β-Enaminoketone[1][2]
  • Preparation of Starting Material: The β-enaminoketone is first synthesized by the condensation reaction of a 1,3-cyclohexanedione (e.g., 4,4-dimethyl-1,3-cyclohexanedione) with an amine (e.g., (S)-α-methylbenzylamine) in toluene at reflux.[1][2]

  • Reduction Reaction: The synthesized β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol at room temperature.

  • Addition of Sodium: Sodium metal is added portion-wise to the solution.

  • Reaction Monitoring: The reaction proceeds at room temperature for approximately 2.5 hours.[2]

  • Workup: The reaction mixture is percolated and analyzed.

  • Purification: The resulting diastereomeric mixture of cis and trans amino alcohols can be separated by column chromatography on silica gel.[1][2]

Conformational Analysis

The thermodynamic stability and reactivity of 3-aminocyclohexanol isomers are dictated by their preferred chair conformations.

  • cis-Isomers: The cis isomer can adopt a chair conformation where both the hydroxyl and amino groups occupy equatorial positions (diequatorial).[1][3] This arrangement is generally the most stable as it minimizes steric hindrance, particularly unfavorable 1,3-diaxial interactions.[4]

  • trans-Isomers: In the trans isomer, for the molecule to exist in a chair conformation, one substituent must be axial while the other is equatorial (axial-equatorial or equatorial-axial). These two conformations are in equilibrium through ring flipping. The conformation where the bulkier substituent occupies the equatorial position is generally favored. Interestingly, detailed NOESY experiments on a derivative of trans-3-aminocyclohexanol suggest that it may adopt a boat conformation to relieve steric hindrance, a deviation from the typical chair preference.[1]

G cluster_cis cis-Isomer Conformation cluster_trans trans-Isomer Conformation cis_aa Diaxial (Unstable) cis_ee Diequatorial (Stable) cis_aa->cis_ee Ring Flip logic_node Relative Stability cis_ee->logic_node Generally More Stable trans_ae Axial-Equatorial trans_ea Equatorial-Axial trans_ae->trans_ea Ring Flip Equilibrium trans_ae->logic_node Less Stable trans_ea->logic_node Less Stable

Figure 2: Conformational equilibria of cis- and trans-3-aminocyclohexanol.

Separation of Stereoisomers

The separation of the four stereoisomers is a critical step for their use in stereospecific applications. This is typically a two-stage process: separation of the diastereomers followed by the resolution of the enantiomeric pairs.

Experimental Workflow

G cluster_cis_enantiomers cluster_trans_enantiomers start Mixture of 4 Stereoisomers (cis-racemate & trans-racemate) diastereomer_sep Diastereomer Separation (e.g., Column Chromatography) start->diastereomer_sep cis_racemate cis-Racemate ((1R,3S) + (1S,3R)) diastereomer_sep->cis_racemate trans_racemate trans-Racemate ((1R,3R) + (1S,3S)) diastereomer_sep->trans_racemate chiral_res_cis Chiral Resolution of cis-Isomers (e.g., Diastereomeric Salt Formation) cis_racemate->chiral_res_cis chiral_res_trans Chiral Resolution of trans-Isomers trans_racemate->chiral_res_trans cis_1R3S (1R,3S) Enantiomer chiral_res_cis->cis_1R3S cis_1S3R (1S,3R) Enantiomer chiral_res_cis->cis_1S3R trans_1R3R (1R,3R) Enantiomer chiral_res_trans->trans_1R3R trans_1S3S (1S,3S) Enantiomer chiral_res_trans->trans_1S3S

Figure 3: General workflow for the separation of 3-aminocyclohexanol stereoisomers.
Experimental Protocol: Chiral Resolution of (±)-cis-3-Aminocyclohexanol[5]

This protocol describes the resolution of N-protected cis-3-aminocyclohexanol via diastereomeric salt formation.

  • Protection: The racemic cis-3-aminocyclohexanol is first protected, for example, as a benzyl carbamate derivative ((±)-15 ).

  • Salt Formation: The protected amine ((±)-15 , 1 equivalent) is dissolved in a suitable solvent mixture (e.g., ethyl acetate/heptane). A chiral resolving agent, such as L-dibenzoyl tartaric acid (L-DBTA, 0.5 equivalents), is added.

  • Crystallization: The mixture is heated to achieve dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of one enantiomer preferentially crystallizes.

  • Isolation: The solid is collected by filtration, washed, and dried. This solid contains the enriched diastereomeric salt (e.g., (1S,3R)-15 ·L-DBTA).

  • Liberation of Enantiomer: The purified salt is treated with a base (e.g., aqueous NaOH) to break the salt and liberate the free, enantiomerically enriched protected amine.

  • Extraction: The free amine is extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.

  • Analysis: The enantiomeric excess (ee) of the product is determined using chiral HPLC.[5]

Physicochemical and Spectroscopic Data

The characterization of each stereoisomer relies on distinct physicochemical and spectroscopic properties. The following tables summarize key quantitative data from the literature.

Table 1: Physicochemical Properties of N-Protected cis-3-Aminocyclohexanol Enantiomers[5]
CompoundFormMelting Point (°C)Optical Rotation [α]²⁰₅₈₉Enantiomeric Excess (ee)Reference
(1S,3R)-IsomerBenzyl Carbamate98.7 - 99.1-18.6 (c 1, MeOH)97.3%[5]
(1R,3S)-IsomerBenzyl Carbamate99.9 - 100.5+19.1 (c 1, MeOH)98.6%[5]
(1R,3S)-IsomerAcetate Ester117.6 - 117.7+8.3 (c 1, MeOH)96.7%[5]
Table 2: Selected ¹H-NMR Data for cis and trans Isomers (Derivatized)[1]

Spectra recorded at 400 MHz in CDCl₃ for 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohexan-1-ol.

Protoncis-Isomer δ (ppm), J (Hz)trans-Isomer δ (ppm), J (Hz)Conformation/AssignmentReference
H₁3.65 (tt, J = 11.2, 4.8)3.64 (tt, J = 10.8, 4.4)Axial proton[1]
H₃2.53 (tt, J = 11.6, 4.0)2.59 (tt, J = 11.6, 4.1)Axial proton[1]
H₂ₐ2.13 (m, J = 11.6)2.35 (dddd, J = 11.6, 5.6, 4.2)Equatorial proton[1]
H₂ₑ1.70 (ddt, J = 12.8, 3.6, 2.0)1.50 (m)Axial proton[1]

Note: The coupling constants for H₁ and H₃ in the cis-isomer (large axial-axial and smaller axial-equatorial couplings) confirm the axial disposition of these protons, which implies that the OH and NHR groups are in equatorial positions.[1]

Conclusion

The stereochemistry of 3-aminocyclohexanol is a critical aspect that dictates its utility in asymmetric synthesis and drug design. The four distinct stereoisomers arise from two chiral centers, leading to cis and trans diastereomers, each existing as a pair of enantiomers. Synthetic methods, such as the reduction of β-enaminoketones, can be tailored to favor certain diastereomers. However, achieving stereochemical purity requires robust separation techniques, including chromatography for diastereomers and chiral resolution for enantiomers. A thorough understanding of the conformational preferences, primarily the stable diequatorial arrangement of the cis isomer, combined with detailed spectroscopic and physicochemical characterization, is paramount for the successful application of these valuable chiral building blocks in research and development.

References

literature review on chiral aminocyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Application of Chiral Aminocyclohexanols for Researchers, Scientists, and Drug Development Professionals.

Chiral aminocyclohexanols are pivotal structural motifs in a myriad of biologically active molecules and serve as versatile building blocks in the pharmaceutical industry.[1][2] Their inherent chirality is often crucial for the efficacy and selectivity of drug candidates, making their stereoselective synthesis a significant area of research.[3][4][5] This technical guide provides a comprehensive review of synthetic methodologies for chiral aminocyclohexanols, their applications in drug discovery, and detailed experimental protocols for key transformations.

Core Synthetic Strategies

The synthesis of chiral aminocyclohexanols can be broadly categorized into chemical and enzymatic methods. Chemical syntheses often rely on the reduction of prochiral precursors, while enzymatic methods offer high stereoselectivity under mild conditions.

Chemical Synthesis: Reduction of β-Enaminoketones

A prevalent method for the synthesis of 3-aminocyclohexanols involves the preparation and subsequent reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[6][7] This two-step process allows for the introduction of a chiral auxiliary, guiding the stereochemical outcome of the reduction.

The synthesis commences with the condensation of a 1,3-cyclohexanedione with a chiral amine, such as (S)-α-methylbenzylamine, to yield a β-enaminoketone.[6][8] Subsequent reduction of the enaminoketone, typically with sodium in a mixture of THF and isopropyl alcohol, affords the corresponding aminocyclohexanol as a mixture of diastereomers.[6][8]

Table 1: Synthesis of 3-Aminocyclohexanols via β-Enaminoketone Reduction

StepReactantsProductYield (%)Diastereomeric Ratio (cis:trans)Reference
14,4-dimethyl-1,3-cyclohexanedione, Benzylamineβ-enaminoketone 185N/A[6][8]
14,4-dimethyl-1,3-cyclohexanedione, (S)-α-methylbenzylamineβ-enaminoketone 287N/A[6][8]
2β-enaminoketone 1Amino alcohol 377Not determined[6][8]
2β-enaminoketone 2Amino alcohol 47589:11[6][8]
SeparationDiastereomeric mixture of 4cis-4 and trans-469 (cis), 6 (trans)N/A[6][7]

Experimental Protocol: Synthesis of 3-Aminocyclohexanols via β-Enaminoketone Reduction [6][7]

Step 1: Preparation of β-Enaminoketones

  • A solution of 4,4-dimethyl-1,3-cyclohexanedione (10 mmol) and the desired amine (e.g., benzylamine or (S)-α-methylbenzylamine) (10 mmol) in toluene (50 mL) is refluxed.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is purified by crystallization (e.g., from CH₂Cl₂/hexane) to yield the pure β-enaminoketone.

Step 2: Reduction of β-Enaminoketones

  • The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

  • The solution is cooled to 0 °C and treated with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms).

  • The mixture is stirred from 0 °C to room temperature until the reaction is complete (monitored by TLC).

  • After removing any unreacted sodium, the reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude aminocyclohexanol.

  • The diastereomers can be separated by column chromatography.

G cluster_0 Step 1: Enaminoketone Formation cluster_1 Step 2: Reduction 1,3-Diketone 1,3-Diketone β-Enaminoketone β-Enaminoketone 1,3-Diketone->β-Enaminoketone Condensation Chiral Amine Chiral Amine Chiral Amine->β-Enaminoketone β-Enaminoketone_2 β-Enaminoketone Diastereomeric Aminocyclohexanols Diastereomeric Aminocyclohexanols β-Enaminoketone_2->Diastereomeric Aminocyclohexanols Na, THF/IPA Separated Diastereomers Separated Diastereomers Diastereomeric Aminocyclohexanols->Separated Diastereomers Chromatography

Caption: Synthesis of 3-aminocyclohexanols via reduction of β-enaminoketones.

Enzymatic Synthesis of 4-Aminocyclohexanols

Biocatalytic methods provide an efficient and highly stereoselective route to chiral aminocyclohexanols. A one-pot, two-step enzymatic cascade has been developed for the synthesis of both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[9][10][11] This system utilizes a ketoreductase (KRED) for the initial reduction and an amine transaminase (ATA) for the subsequent amination.[11] The stereochemical outcome is controlled by the selection of the amine transaminase.[11]

Table 2: One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol

SubstrateEnzymesProductTiter (mM)Diastereomeric Ratio (cis:trans)Reference
1,4-CyclohexanedioneLK-KRED, ATA-2004-Aminocyclohexanol4099:1[10]

Experimental Protocol: One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol [9]

  • Prepare a 30 mL solution containing 100 mM potassium phosphate buffer (pH 7.5).

  • Add 1,4-cyclohexanedione to a final concentration of 50 mM.

  • Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.

  • Initiate the reaction by adding freshly isolated ketoreductase (e.g., LK-KRED) cell lysate (0.2 mg/mL) and an amine transaminase (e.g., ATA-200) (2 mg/mL).

  • Stir the reaction mixture at 250 rpm at 30°C.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, isolate and purify the product using standard techniques such as column chromatography.

G cluster_0 One-Pot Enzymatic Cascade 1,4-Cyclohexanedione 1,4-Cyclohexanedione 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone 1,4-Cyclohexanedione->4-Hydroxycyclohexanone Ketoreductase (KRED) NADP⁺ 4-Aminocyclohexanol 4-Aminocyclohexanol 4-Hydroxycyclohexanone->4-Aminocyclohexanol Amine Transaminase (ATA) Isopropylamine, PLP

Caption: One-pot enzymatic cascade for the synthesis of 4-aminocyclohexanol.

Continuous Flow Synthesis

Continuous flow technology offers advantages in terms of safety, scalability, and process control. A continuous flow process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to the corresponding cis-4-aminocyclohexanols has been reported.[12] This method demonstrates high selectivity (>99%) towards the desired cis-product using a Raney nickel catalyst cartridge.[12]

Applications in Drug Development

Chiral aminocyclohexanols are valuable intermediates in the synthesis of a wide range of biologically active molecules.[9] Their rigid cyclic scaffold and the presence of amino and hydroxyl groups allow for the introduction of diverse pharmacophoric features.

Synthesis of Ambroxol

trans-4-Aminocyclohexanol is a key intermediate in the synthesis of the mucolytic agent Ambroxol.[9] The synthesis involves the condensation of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde, followed by reduction of the resulting imine.[9]

G trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol Imine Intermediate Imine Intermediate trans-4-Aminocyclohexanol->Imine Intermediate Condensation 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde->Imine Intermediate Ambroxol Ambroxol Imine Intermediate->Ambroxol Reduction

Caption: Synthesis of Ambroxol from trans-4-aminocyclohexanol.

Building Blocks for Kinase Inhibitors and GPCR Modulators

The unique stereochemical and bifunctional nature of cis- and trans-4-aminocyclohexanol makes them valuable starting materials for the synthesis of complex molecules targeting kinases and G-protein coupled receptors (GPCRs).[9] The defined spatial orientation of the amino and hydroxyl groups allows for precise interactions with the binding sites of these important drug targets.

Conclusion

Chiral aminocyclohexanols are indispensable building blocks in modern medicinal chemistry. The development of efficient and stereoselective synthetic routes, including both chemical and enzymatic methods, has expanded their accessibility. The methodologies and data presented in this guide offer a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutics. The continued innovation in asymmetric synthesis will undoubtedly lead to new applications of chiral aminocyclohexanols in the creation of next-generation medicines.

References

An In-depth Technical Guide to the Structure and Conformation of (1S,3R)-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical analysis of the molecular structure and conformational landscape of (1S,3R)-3-aminocyclohexanol. While specific experimental studies on this precise enantiomer are not extensively published, this guide synthesizes fundamental principles of stereochemistry, conformational analysis of cyclohexane derivatives, and data from closely related analogs to present a comprehensive overview. The conformational preferences of this molecule are critical for understanding its potential role as a chiral building block in medicinal chemistry and drug development.

Molecular Structure and Stereochemistry

This compound is a chiral disubstituted cyclohexane. The designation (1S,3R) defines the absolute configuration at the two stereocenters:

  • C1: The carbon atom bonded to the hydroxyl (-OH) group has an S configuration.

  • C3: The carbon atom bonded to the amino (-NH₂) group has an R configuration.

This specific combination of stereocenters establishes a trans relationship between the hydroxyl and amino substituents. In a planar representation, one group would be depicted as projecting out of the plane (wedge) while the other projects into the plane (dash). This trans arrangement is fundamental to its three-dimensional shape and conformational behavior.

Conformational Analysis

The non-planar, saturated cyclohexane ring predominantly exists in low-energy chair conformations. For a disubstituted cyclohexane like this compound, a dynamic equilibrium exists between two distinct chair conformations, which interconvert via a higher-energy boat or twist-boat intermediate. The thermodynamic stability of each chair conformer is dictated by the steric strain arising from the positions of the substituents.

Chair-Chair Interconversion

The two primary conformations are:

  • Diequatorial (e,e) Conformer: Both the hydroxyl and amino groups occupy equatorial positions on the cyclohexane ring.

  • Diaxial (a,a) Conformer: Both substituents occupy axial positions.

The equilibrium between these two conformers is heavily influenced by steric hindrance, specifically 1,3-diaxial interactions. In the axial position, a substituent encounters steric repulsion from the two other axial hydrogens on the same face of the ring. Equatorial positions, which point away from the ring's core, are significantly less sterically hindered.

Figure 1: Chair-chair interconversion of this compound.

For virtually all trans-1,3-disubstituted cyclohexanes, the diequatorial (e,e) conformation is overwhelmingly more stable than the diaxial (a,a) conformation.

Intramolecular Hydrogen Bonding

A secondary, but important, factor in the conformational preference of aminoalcohols is the potential for intramolecular hydrogen bonding (IMHB).[1][2] In this compound, this could occur as either an O-H···N or an N-H···O interaction. In the favored diequatorial conformer, the spatial proximity and orientation of the equatorial -OH and -NH₂ groups are conducive to forming a stabilizing six-membered ring-like hydrogen bond. This interaction would further increase the stability of the diequatorial conformer relative to the diaxial form, where such an interaction is sterically improbable.

Quantitative Conformational Energy

The energetic preference for the equatorial position can be quantified using "A-values," which represent the Gibbs free energy difference (ΔG°) when a substituent moves from an equatorial to an axial position.[3][4]

The total steric strain in the diaxial conformer can be estimated by summing the A-values of the individual substituents.

SubstituentA-Value (kcal/mol)Solvent Dependence Noted
Hydroxyl (-OH)0.6 - 0.9Yes, value increases in H-bonding solvents.[3]
Amino (-NH₂)1.2 - 1.8Yes, value increases in H-bonding solvents.
Ammonium (-NH₃⁺)~1.9In acidic conditions.

Table 1: Conformational A-Values for relevant substituents.

Using these values, the energy cost of the diaxial conformer is the sum of the A-values for the -OH and -NH₂ groups.

ΔG° (diaxial) ≈ A-value(-OH) + A-value(-NH₂) ≈ (0.6 to 0.9) + (1.2 to 1.8) ≈ 1.8 to 2.7 kcal/mol

This significant energy difference indicates that the conformational equilibrium lies heavily in favor of the diequatorial form. At room temperature, it can be predicted that >95% of the molecules will exist in the diequatorial conformation.

Predicted Spectroscopic Signatures

The conformation of cyclohexane derivatives is most definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus relationship.

ConformerProton at C1 / C3Expected MultiplicityKey Coupling Constants (³JHH)
Diequatorial (e,e) Axial (Hₐ)Triplet of Triplets (tt)Large axial-axial couplings (Jₐₐ): 10 - 13 HzSmall axial-equatorial couplings (Jₐₑ): 2 - 5 Hz
Diaxial (a,a) Equatorial (Hₑ)Broad Multiplet (m)Small equatorial-axial couplings (Jₑₐ): 2 - 5 HzSmall equatorial-equatorial couplings (Jₑₑ): 2 - 5 Hz

Table 2: Predicted ¹H NMR signatures for the methine protons (H-C-O and H-C-N).

The observation of large coupling constants (10-13 Hz) for the protons at C1 and C3 would be definitive experimental evidence for the diequatorial conformation, as these protons would be in axial positions.

Experimental & Computational Workflow

Determining the precise conformational landscape of a molecule like this compound involves a synergistic approach combining experimental spectroscopy and computational modeling.

G cluster_exp Experimental Protocol cluster_comp Computational Protocol exp1 Sample Preparation (5-10 mg in CDCl3 or D2O) exp2 NMR Data Acquisition (¹H, ¹³C, COSY, NOESY) exp1->exp2 exp3 Data Analysis (Measure J-values) exp2->exp3 result Conformational Assignment & Energy Profile exp3->result Experimental Validation comp1 Conformer Search (Molecular Mechanics) comp2 Geometry Optimization (DFT, e.g., B3LYP/6-31G*) comp1->comp2 comp3 Energy Calculation (Include solvent effects) comp2->comp3 comp3->result Theoretical Prediction

Figure 2: Integrated workflow for conformational analysis.

Representative Experimental Protocol: ¹H NMR Spectroscopy

This protocol is a standard procedure for the analysis of cyclohexane derivatives.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a vial.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumental Parameters:

    • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal resolution.

    • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

    • Experiments: Acquire a standard one-dimensional ¹H NMR spectrum. For unambiguous assignment, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide additional information on spatial proximities, confirming intramolecular hydrogen bonding.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the signals corresponding to the methine protons at C1 (H-C-O, typically δ 3.5-4.0 ppm) and C3 (H-C-N, typically δ 2.5-3.0 ppm).

    • Carefully measure the coupling constants (J-values) from the multiplicity of these signals. Compare the observed values to those predicted in Table 2 to assign the dominant conformation.

Representative Protocol: Computational Modeling
  • Initial Conformer Search: Perform a conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to identify all potential low-energy chair and boat conformers.

  • Quantum Mechanical Optimization: Take the lowest energy conformers from the initial search and perform full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

  • Energy Calculation and Solvent Effects: Calculate the single-point energies of the optimized structures using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies. Incorporate the effects of a solvent using a continuum model like the Polarizable Continuum Model (PCM) to better simulate solution-phase behavior.

  • Thermodynamic Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain Gibbs free energies (G) at the desired temperature (e.g., 298 K). The difference in Gibbs free energy (ΔG) between the diequatorial and diaxial conformers will determine their equilibrium population.

Conclusion

The structural and conformational analysis of this compound is governed by well-established principles of cyclohexane stereochemistry. All theoretical and analogous experimental data strongly indicate that the molecule exists almost exclusively in a diequatorial chair conformation . This preference is driven by the minimization of destabilizing 1,3-diaxial steric interactions and is likely further stabilized by an intramolecular hydrogen bond. The definitive confirmation of this structure relies on ¹H NMR spectroscopy, where the observation of large axial-axial coupling constants for the C1 and C3 protons would serve as the key experimental evidence. For professionals in drug development, recognizing this highly stable and predictable three-dimensional structure is crucial for designing molecules that utilize this compound as a rigid, chiral scaffold.

References

A Technical Guide to the Solubility of (1S,3R)-3-aminocyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-aminocyclohexanol is a chiral cycloaliphatic amino alcohol, a class of compounds of significant interest in the pharmaceutical industry due to their role as versatile building blocks in the synthesis of complex molecules. The stereochemistry of this compound, with a cis relationship between the amino and hydroxyl groups, influences its physical properties, including its solubility, which is a critical parameter in drug development. Solubility impacts various aspects of the pharmaceutical process, from reaction kinetics and purification to formulation and bioavailability.

This technical guide provides an in-depth overview of the solubility of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a framework for understanding and determining its solubility. It includes a summary of qualitative solubility information, a detailed experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For a polar molecule like this compound, which contains both a hydroxyl (-OH) and an amino (-NH2) group, its solubility is governed by its ability to form hydrogen bonds with the solvent.

Factors influencing the solubility of this compound:

  • Polarity of the Solvent: Polar protic solvents (e.g., water, methanol, ethanol) are generally good solvents for this compound due to their ability to act as both hydrogen bond donors and acceptors. Polar aprotic solvents (e.g., DMSO, DMF) can also be effective. Nonpolar solvents (e.g., hexane, toluene) are expected to be poor solvents.

  • Temperature: The solubility of most solids increases with temperature. This relationship is crucial for crystallization processes used in purification.

  • pH: As an amino alcohol, the solubility of this compound is pH-dependent. In acidic solutions, the amino group will be protonated, forming a more soluble salt. In basic solutions, the hydroxyl group can be deprotonated, also affecting solubility.

  • Crystalline Structure: The stability of the crystal lattice of the solid will affect the energy required to break it apart and dissolve the compound.

Solubility Profile of this compound

Quantitative Solubility Data

The following table presents a representative structure for reporting quantitative solubility data. The values provided are illustrative placeholders and should be determined experimentally.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
WaterH₂O10.225ValueValue
MethanolCH₃OH5.125ValueValue
EthanolC₂H₅OH4.325ValueValue
IsopropanolC₃H₈O3.925ValueValue
AcetoneC₃H₆O5.125ValueValue
AcetonitrileC₂H₃N5.825ValueValue
DichloromethaneCH₂Cl₂3.125ValueValue
TolueneC₇H₈2.425ValueValue
HexaneC₆H₁₄0.125ValueValue

Note: The values in this table are for illustrative purposes only and must be determined through experimental measurement.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method, followed by quantitative analysis.

Materials and Equipment
  • This compound (high purity)

  • Organic Solvents (analytical grade)

  • Analytical Balance (± 0.1 mg)

  • Thermostatic Shaker Bath or Incubator

  • Vials with airtight caps

  • Syringe Filters (e.g., 0.22 µm PTFE)

  • Volumetric Flasks and Pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, ELSD, or MS).

Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solid Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Combine in vial equilibration Incubate and shake at constant temperature (e.g., 24-72 hours) prep_solvent->equilibration sampling Allow solid to settle equilibration->sampling filtration Withdraw supernatant and filter through syringe filter sampling->filtration dilution Dilute filtered sample with mobile phase filtration->dilution analysis Analyze by validated HPLC or GC method dilution->analysis calculation Calculate concentration from calibration curve analysis->calculation calibration Prepare calibration curve with known standards calibration->calculation

Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.

  • Sampling and Sample Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated HPLC or GC method. The choice of method will depend on the volatility and chromophoric properties of the analyte and the solvent.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in synthetic chemistry and pharmaceutical development. While specific quantitative data remains sparse in the public domain, this guide provides a comprehensive framework for its experimental determination. By following the detailed protocol outlined, researchers can generate reliable and accurate solubility data, which is essential for process optimization, purification, and the formulation of new chemical entities. The provided workflow and illustrative data table serve as valuable tools for organizing and presenting these critical findings.

The Synthesis of Aminocyclohexanols: A Journey from Classical Reductions to Modern Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminocyclohexanol scaffold is a cornerstone in modern medicinal chemistry and materials science. Its rigid, yet conformationally flexible, cyclohexane ring, adorned with both amino and hydroxyl functionalities, provides a versatile platform for the synthesis of a wide array of pharmaceuticals, chiral ligands, and other high-value chemical entities. This technical guide delves into the discovery and historical evolution of aminocyclohexanol synthesis, presenting a comprehensive overview of classical and contemporary methodologies. It provides detailed experimental protocols for key reactions and summarizes quantitative data to facilitate comparison and application in research and development.

A Historical Perspective: The Dawn of Aminocyclohexanol Synthesis

The early exploration of aminocyclohexanol synthesis was largely driven by the need for precursors to new pharmaceuticals. One of the seminal works in this field was published in 1939 by Ferber and Brückner, who investigated the stereoisomers of hydroxy-amino-cyclohexanes. Their research laid the groundwork for future developments in this area.

The most prevalent early synthetic routes to 4-aminocyclohexanol centered on the catalytic hydrogenation of p-acetamidophenol (paracetamol). This method, while effective in producing the desired carbon skeleton, typically resulted in a mixture of cis and trans isomers, posing a significant purification challenge. The separation of these diastereomers was often achieved through tedious fractional crystallization of their N-acetyl derivatives.

Direct hydrogenation of p-aminophenol was also explored; however, this approach was often plagued by the lability of the hydroxyl group, leading to the formation of byproducts. These classical methods, while historically significant, suffered from limitations in stereocontrol and often required harsh reaction conditions.

Synthesis of 4-Aminocyclohexanol Isomers

Classical Approach: Catalytic Hydrogenation of p-Acetamidophenol

The hydrogenation of p-acetamidophenol remains a widely used industrial method for the production of 4-aminocyclohexanol. The choice of catalyst and reaction conditions can influence the ratio of cis to trans isomers.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of p-Acetamidophenol

CatalystSolventTemperature (°C)Pressure (bar)trans:cis RatioYield (%)
Platinum OxideWaterRoom Temp.~3~4:1Not specified
Palladium on Carbon (Pd/C)Water1004.5~4:1Not specified
Raney NickelEthanol18010~4:1Not specified
Ruthenium-basedNot specifiedNot specifiedNot specifiedVariesNot specified
Rhodium-basedNot specifiedNot specifiedNot specifiedVariesNot specified

Experimental Protocol: Catalytic Hydrogenation of p-Acetamidophenol with Palladium on Carbon

Materials:

  • p-Acetamidophenol (paracetamol)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • High-pressure autoclave equipped with a stirrer and temperature control

  • Hydrogen gas source

Procedure:

  • A solution of 25 g (0.165 mol) of p-acetamidophenol in 150 ml of ethanol is placed in a high-pressure autoclave.

  • Approximately 5 g of 5% palladium on carbon catalyst is added to the solution.

  • The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas.

  • The reaction mixture is heated to 100°C with constant stirring.

  • The autoclave is pressurized with hydrogen gas to approximately 4.5 bar.

  • The hydrogenation is allowed to proceed for approximately 4 hours, or until the uptake of hydrogen ceases.

  • The autoclave is cooled to room temperature and the excess hydrogen pressure is carefully vented.

  • The catalyst is removed by filtration through a bed of celite and washed with hot ethanol.

  • The combined filtrates, containing a mixture of trans- and cis-4-acetamidocyclohexanol, are concentrated under reduced pressure. The typical trans/cis ratio in the reaction solution is approximately 1:1, though it can be influenced by specific conditions.[1]

  • The resulting acetamidocyclohexanol isomers can then be separated by fractional crystallization from a suitable solvent, such as acetone.

  • The separated isomers are then hydrolyzed using acidic or basic conditions to yield the free aminocyclohexanols.

Logical Workflow for Classical Synthesis and Separation of 4-Aminocyclohexanol

G cluster_synthesis Synthesis cluster_separation Separation & Hydrolysis p-Acetamidophenol p-Acetamidophenol Hydrogenation Hydrogenation p-Acetamidophenol->Hydrogenation H2, Catalyst (e.g., Pd/C) Isomer_Mixture cis/trans-4-Acetamidocyclohexanol Mixture Hydrogenation->Isomer_Mixture Crystallization Fractional Crystallization Isomer_Mixture->Crystallization trans-Acetamido trans-4-Acetamidocyclohexanol Crystallization->trans-Acetamido cis-Acetamido cis-4-Acetamidocyclohexanol Crystallization->cis-Acetamido Hydrolysis_trans Hydrolysis trans-Acetamido->Hydrolysis_trans Hydrolysis_cis Hydrolysis cis-Acetamido->Hydrolysis_cis trans-Amino trans-4-Aminocyclohexanol Hydrolysis_trans->trans-Amino cis-Amino cis-4-Aminocyclohexanol Hydrolysis_cis->cis-Amino

Caption: Classical synthesis of 4-aminocyclohexanol isomers.

Modern Approach: Chemoenzymatic Synthesis

The demand for stereopure aminocyclohexanols has driven the development of highly selective enzymatic and chemoenzymatic methods. A prominent modern approach utilizes a two-step enzymatic cascade starting from 1,4-cyclohexanedione. This method offers excellent control over stereochemistry, allowing for the selective synthesis of either the cis or trans isomer by choosing the appropriate enzymes.[2]

The first step involves the regioselective mono-reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, catalyzed by a ketoreductase (KRED). The resulting hydroxyketone is then subjected to a stereoselective transamination using an amine transaminase (ATA) to yield the desired aminocyclohexanol isomer.[2]

Table 2: Key Enzymes and Their Selectivity in the Chemoenzymatic Synthesis of 4-Aminocyclohexanol

EnzymeTypeSubstrateProductDiastereomeric Ratio (cis:trans)
Lactobacillus kefir KRED (LK-KRED)KRED1,4-Cyclohexanedione4-HydroxycyclohexanoneN/A
ATA-200ATA4-Hydroxycyclohexanonecis-4-Aminocyclohexanol>99:1
ATA-113ATA4-Hydroxycyclohexanonetrans-4-Aminocyclohexanol3:7
ATA-234ATA4-Hydroxycyclohexanonetrans-4-Aminocyclohexanol3:7

Experimental Protocol: One-Pot Chemoenzymatic Synthesis of cis-4-Aminocyclohexanol

Materials:

  • 1,4-Cyclohexanedione

  • Ketoreductase from Lactobacillus kefir (LK-KRED)

  • Amine Transaminase (e.g., ATA-200)

  • Isopropylamine (amine donor)

  • NADP+ (cofactor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Potassium phosphate buffer (pH 7.5)

  • DMSO

Procedure:

  • In a reaction vessel, a solution is prepared containing 1.5 mmol of 1,4-cyclohexanedione (50 mM final concentration) in 30 mL of 100 mM potassium phosphate buffer (pH 7.5).

  • To this solution, add 1 mM NADP+, 0.76% (v/v) isopropanol, 1 mM MgCl₂, 500 mM isopropylamine, 1 mM PLP, and 2% (v/v) DMSO.

  • Freshly prepared cell lysates of LK-KRED (0.2 mg/mL) and ATA-200 (2 mg/mL) are added to the reaction mixture.

  • The reaction is stirred at 30°C for 48 hours.

  • The reaction is monitored for the conversion of the starting material and the formation of the product.

  • Upon completion, the reaction mixture is filtered to remove enzyme lysate.

  • The aqueous solution is then subjected to purification by silica gel column chromatography to isolate the pure cis-4-aminocyclohexanol.

Signaling Pathway for Chemoenzymatic Synthesis

G Start 1,4-Cyclohexanedione KRED_Step Ketoreductase (KRED) + Isopropanol Start->KRED_Step Intermediate 4-Hydroxycyclohexanone KRED_Step->Intermediate ATA_Step_cis Amine Transaminase (ATA-200) + Isopropylamine Intermediate->ATA_Step_cis cis-selective ATA_Step_trans Amine Transaminase (e.g., ATA-113) + Isopropylamine Intermediate->ATA_Step_trans trans-selective Product_cis cis-4-Aminocyclohexanol ATA_Step_cis->Product_cis Product_trans trans-4-Aminocyclohexanol ATA_Step_trans->Product_trans

Caption: Chemoenzymatic synthesis of 4-aminocyclohexanol isomers.

Synthesis of 2-Aminocyclohexanol Isomers

The synthesis of 2-aminocyclohexanols, particularly the trans isomer, is of significant interest due to their application as chiral auxiliaries and ligands in asymmetric synthesis. A common and efficient method for the preparation of racemic trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide.

Aminolysis of Cyclohexene Oxide

The reaction of cyclohexene oxide with ammonia provides a direct route to trans-2-aminocyclohexanol. The reaction proceeds via a backside attack of the amine on the epoxide, resulting in the trans stereochemistry.

Experimental Protocol: Synthesis of Racemic trans-2-Aminocyclohexanol

Materials:

  • Cyclohexene oxide

  • Aqueous ammonia (28%)

  • Autoclave

Procedure:

  • In a 1 L autoclave equipped with a stirrer, 98.1 g (1 mol) of cyclohexene oxide and 608.2 g (10 mol) of a 28% aqueous ammonia solution are combined.[3][4]

  • The autoclave is sealed, and the mixture is heated to 60-65°C with stirring for 4 hours.[3][4]

  • After the reaction period, the autoclave is cooled to room temperature.

  • Any precipitated byproducts, such as 2-(2-hydroxycyclohexyl)aminocyclohexanol, are removed by filtration.

  • The excess ammonia is removed by distillation at atmospheric pressure.

  • The remaining aqueous solution is concentrated under reduced pressure to yield the crude trans-2-aminocyclohexanol.

  • The crude product can be further purified by distillation or crystallization.

Synthesis of 3-Aminocyclohexanol Isomers

The synthesis of 3-aminocyclohexanols can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This method provides access to both cis and trans isomers.[5][6]

Reduction of β-Enaminoketones

The condensation of a 1,3-cyclohexanedione with an amine yields a β-enaminoketone. Subsequent reduction of this intermediate, for example with sodium in a mixture of THF and isopropyl alcohol, affords a diastereomeric mixture of 3-aminocyclohexanols. The diastereoselectivity of the reduction can be influenced by the structure of the β-enaminoketone.[5][6]

Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols

Materials:

  • 4,4-dimethyl-1,3-cyclohexanedione

  • Benzylamine

  • Toluene

  • Sodium metal

  • Tetrahydrofuran (THF)

  • Isopropyl alcohol

Procedure:

Step 1: Synthesis of the β-Enaminoketone

  • A solution of 4,4-dimethyl-1,3-cyclohexanedione and benzylamine in toluene is refluxed with azeotropic removal of water to yield the corresponding β-enaminoketone.[5]

Step 2: Reduction to 3-Aminocyclohexanols

  • The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

  • Small pieces of metallic sodium (0.27 g, 12.0 g-atoms) are added in excess to the solution.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, any unreacted sodium is carefully removed.

  • The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to give a diastereomeric mixture of cis- and trans-3-aminocyclohexanols. The isomers can then be separated by column chromatography.[5]

Table 3: Diastereoselectivity in the Synthesis of 3-Aminocyclohexanols

Starting β-EnaminoketoneProductDiastereomeric Ratio (cis:trans)Overall Yield (%)
From Benzylamine5,5-Dimethyl-3-(benzylamino)cyclohexanolNot specified77
From (S)-α-methylbenzylamine5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol89:1175

This guide provides a foundational understanding of the synthesis of aminocyclohexanols, from their historical origins to modern, highly selective methods. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The continued evolution of synthetic methodologies, particularly in the realm of biocatalysis, promises to deliver even more efficient and sustainable routes to these important molecules in the future.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (1S,3R)-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-aminocyclohexanol is a valuable chiral building block in medicinal chemistry and drug development. Its stereochemically defined structure, featuring both an amino and a hydroxyl group in a specific spatial orientation, makes it a critical component in the synthesis of various pharmaceutical agents. The precise arrangement of these functional groups allows for specific molecular interactions with biological targets, highlighting the importance of enantiomerically pure compounds in drug efficacy and safety. This document provides a detailed protocol for the enantioselective synthesis of this compound via a chemoenzymatic approach, which combines classical organic synthesis with a highly selective biocatalytic kinetic resolution step.

The described synthetic strategy involves three key stages:

  • Synthesis of Racemic Precursor: Preparation of racemic cis-N-benzyloxycarbonyl-3-aminocyclohexanol.

  • Enzymatic Kinetic Resolution: Selective acylation of the (1R,3S)-enantiomer catalyzed by Candida antarctica lipase B (CALB), leaving the desired (1S,3R)-enantiomer unreacted.

  • Deprotection: Removal of the benzyloxycarbonyl (Cbz) protecting group to yield the final product, this compound.

This method offers a reliable route to the target molecule with high enantiomeric purity.

Quantitative Data Summary

The following table summarizes the expected yields and enantiomeric excess (e.e.) for the key steps in the synthesis of this compound. The data for the enzymatic resolution is based on representative literature values for similar substrates.

StepProductYield (%)Enantiomeric Excess (e.e.) (%)
N-Cbz ProtectionRacemic cis-N-Cbz-3-aminocyclohexanol>95N/A
Enzymatic Kinetic Resolution(1S,3R)-N-Cbz-3-aminocyclohexanol (unreacted)~45>98
(1R,3S)-N-Cbz-3-acetoxycyclohexylamine (acylated)~48>96
Cbz DeprotectionThis compound>90>98

Experimental Protocols

Step 1: Synthesis of Racemic cis-3-Aminocyclohexanol

This protocol is adapted from methods for the synthesis of substituted aminocyclohexanols.[1]

Materials:

  • 1,3-Cyclohexanedione

  • Benzylamine

  • Toluene

  • Sodium metal

  • Tetrahydrofuran (THF), anhydrous

  • Isopropyl alcohol, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the β-enaminoketone: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 1,3-cyclohexanedione (1.0 eq) and benzylamine (1.1 eq) in toluene.

  • Reflux the mixture for 3-4 hours, with azeotropic removal of water.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude β-enaminoketone.

  • Reduction to the amino alcohol: Dissolve the crude enaminoketone (1.0 eq) in a mixture of anhydrous THF and anhydrous isopropyl alcohol.

  • Carefully add small pieces of sodium metal (excess) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate racemic cis-3-aminocyclohexanol.

Step 2: N-Benzyloxycarbonyl (Cbz) Protection of Racemic cis-3-Aminocyclohexanol

Materials:

  • Racemic cis-3-aminocyclohexanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve racemic cis-3-aminocyclohexanol (1.0 eq) in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain racemic cis-N-Cbz-3-aminocyclohexanol, which can be used in the next step without further purification if sufficiently pure.

Step 3: Enzymatic Kinetic Resolution of Racemic cis-N-Cbz-3-aminocyclohexanol

This protocol is a general procedure for lipase-catalyzed kinetic resolution.[2][3]

Materials:

  • Racemic cis-N-Cbz-3-aminocyclohexanol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether or diisopropyl ether)

Procedure:

  • To a dry flask, add racemic cis-N-Cbz-3-aminocyclohexanol (1.0 eq).

  • Add the immobilized CALB (typically 10-50% by weight of the substrate).

  • Add the anhydrous organic solvent to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Add vinyl acetate (0.5-0.6 eq) to the mixture. Using a slight excess of the acyl donor relative to the desired conversion can improve reaction rates.

  • Stir the suspension at a constant temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the unreacted alcohol and the formed ester.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with the solvent and potentially reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (1S,3R)-N-Cbz-3-aminocyclohexanol from the acylated product, (1R,3S)-N-Cbz-3-acetoxycyclohexylamine, by column chromatography on silica gel.

Step 4: Cbz Deprotection of (1S,3R)-N-Cbz-3-aminocyclohexanol

Materials:

  • (1S,3R)-N-Cbz-3-aminocyclohexanol

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (1S,3R)-N-Cbz-3-aminocyclohexanol in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the alcohol solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Visualizations

Enantioselective_Synthesis_Workflow cluster_0 Step 1: Racemic Precursor Synthesis cluster_1 Step 2: N-Protection cluster_2 Step 3: Enzymatic Kinetic Resolution cluster_3 Step 4: Deprotection start 1,3-Cyclohexanedione enaminoketone β-Enaminoketone start->enaminoketone Benzylamine, Toluene, Reflux rac_amino_alcohol Racemic cis-3-Aminocyclohexanol enaminoketone->rac_amino_alcohol Na, THF/iPrOH rac_cbz Racemic cis-N-Cbz-3-aminocyclohexanol rac_amino_alcohol->rac_cbz Cbz-Cl, NaHCO₃ unreacted (1S,3R)-N-Cbz-3-aminocyclohexanol (e.e. >98%) rac_cbz->unreacted CALB, Vinyl Acetate (Slow reacting) acylated (1R,3S)-N-Cbz-3-acetoxycyclohexylamine rac_cbz->acylated CALB, Vinyl Acetate (Fast reacting) final_product This compound unreacted->final_product H₂, Pd/C

Caption: Chemoenzymatic synthesis workflow for this compound.

References

(1S,3R)-3-Aminocyclohexanol: A Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(1S,3R)-3-aminocyclohexanol is a valuable chiral building block in organic synthesis. Its rigid cyclohexane backbone and strategically positioned amino and hydroxyl functional groups make it an excellent candidate for use as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

This document provides a detailed overview of the potential applications of this compound as a chiral auxiliary in asymmetric synthesis. While direct and extensive literature on the use of this specific aminocyclohexanol as a chiral auxiliary is limited, its structural similarity to other well-established 1,3-aminoalcohols allows for the confident postulation of its utility in key asymmetric transformations. The protocols provided below are based on established methodologies for analogous chiral auxiliaries and serve as a comprehensive guide for researchers looking to employ this compound in their synthetic endeavors.

Principle of Stereocontrol

The efficacy of this compound as a chiral auxiliary stems from its ability to form a transient chiral derivative, most commonly an oxazolidinone, with a prochiral substrate. The rigid chair conformation of the cyclohexane ring and the defined stereochemistry of the amino and hydroxyl groups create a sterically hindered environment. This steric bias directs the approach of incoming reagents to one face of the molecule, leading to a highly diastereoselective transformation.

Hypothetical Application: Asymmetric Alkylation of a Propanoic Acid Derivative

A primary application of chiral auxiliaries derived from amino alcohols is the diastereoselective alkylation of carboxylic acid derivatives. In this hypothetical application, this compound is first converted to a chiral oxazolidinone, which is then acylated with propionyl chloride. The resulting N-acyloxazolidinone can be enolized and subsequently alkylated with high diastereoselectivity.

Logical Workflow

The overall process can be visualized as a three-step sequence: attachment of the substrate to the chiral auxiliary, the diastereoselective alkylation reaction, and finally, the removal of the chiral auxiliary to yield the desired chiral carboxylic acid.

G cluster_0 Workflow for Asymmetric Alkylation A Step 1: Auxiliary Attachment (Formation of N-Acyloxazolidinone) B Step 2: Diastereoselective Alkylation (Enolate formation and reaction with electrophile) A->B Acylated Auxiliary C Step 3: Auxiliary Cleavage (Hydrolysis to yield chiral acid) B->C Alkylated Adduct D Final Product (Enantiomerically enriched 2-methylalkanoic acid) C->D E Recovered Auxiliary (this compound) C->E

Caption: General workflow for the asymmetric alkylation using a chiral auxiliary.

Experimental Protocols

The following are detailed, hypothetical protocols for the key experimental steps.

Protocol 1: Synthesis of the Chiral Oxazolidinone from this compound

Objective: To prepare the chiral oxazolidinone scaffold, which will serve as the covalent attachment point for the substrate.

Materials:

  • This compound

  • Phosgene (or a phosgene equivalent like triphosgene or diphosgene)

  • Toluene, anhydrous

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a well-ventilated fume hood, a solution of this compound (1.0 eq) in anhydrous toluene is cooled to 0 °C.

  • A solution of phosgene (or a suitable equivalent, ~1.1 eq) in toluene is added dropwise to the cooled solution of the amino alcohol.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is carefully quenched by the addition of a 2 M aqueous NaOH solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure chiral oxazolidinone.

Protocol 2: Acylation of the Chiral Oxazolidinone

Objective: To attach the propionyl group to the nitrogen of the oxazolidinone.

Materials:

  • Chiral oxazolidinone from Protocol 1

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • The chiral oxazolidinone (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere (argon or nitrogen) and cooled to -78 °C.

  • n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

  • Propionyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the N-acyloxazolidinone.

Protocol 3: Diastereoselective Alkylation

Objective: To perform the key stereocenter-forming reaction.

Materials:

  • N-Acyloxazolidinone from Protocol 2

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • LDA (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to form the lithium enolate.

  • The alkyl halide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and warmed to room temperature.

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the alkylated product. The diastereomeric excess (de) can be determined by ¹H NMR or HPLC analysis.

Protocol 4: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated N-acyloxazolidinone from Protocol 3

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃), aqueous solution

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • The alkylated adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

  • An aqueous solution of lithium hydroxide (2.0 eq) is added, followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq).

  • The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

  • The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.

  • The THF is removed under reduced pressure, and the aqueous residue is washed with diethyl ether to remove the chiral auxiliary.

  • The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated to yield the chiral carboxylic acid. The enantiomeric excess (ee) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Data Presentation

The outcomes of such asymmetric alkylation reactions are typically evaluated based on the yield of the alkylated product and its diastereomeric excess. For a well-designed chiral auxiliary, high yields and high diastereoselectivities are expected.

Table 1: Hypothetical Results for the Asymmetric Alkylation of the this compound-Derived N-Propionyloxazolidinone

EntryElectrophile (R-X)Yield (%)Diastereomeric Excess (de, %)
1Benzyl bromide90>98
2Allyl iodide85>98
3Methyl iodide92>95
4n-Butyl bromide88>95

Note: The data presented in this table is hypothetical and serves as an illustration of expected outcomes based on structurally similar chiral auxiliaries.

Mechanism of Stereochemical Induction

The high diastereoselectivity observed in these reactions can be attributed to the formation of a rigid chelated transition state. Upon enolization with a lithium base, the lithium cation is chelated by the enolate oxygen and the carbonyl oxygen of the oxazolidinone. The bulky cyclohexane ring of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.

G cluster_0 Proposed Transition State for Alkylation TS Chelated Lithium Enolate Aux Cyclohexane Auxiliary (Steric Shield) E_plus Electrophile (R-X) E_plus->TS Attack from less hindered face Approach Favored Trajectory

Caption: A simplified representation of the chelated transition state directing the electrophilic attack.

Conclusion

This compound holds significant promise as a chiral auxiliary for asymmetric synthesis. Its rigid structure and defined stereochemistry are ideal for inducing high levels of stereocontrol in a variety of chemical transformations, most notably in the diastereoselective alkylation of enolates. The protocols and conceptual framework provided herein offer a solid foundation for researchers to explore and develop the full potential of this readily accessible chiral building block in the synthesis of enantiomerically pure molecules for pharmaceutical and other applications. It is important to reiterate that while the principles are sound, the specific reaction conditions and outcomes for this particular auxiliary would require experimental validation.

Application Notes and Protocols: (1S,3R)-3-Aminocyclohexanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,3R)-3-Aminocyclohexanol is a valuable chiral building block in medicinal chemistry, prized for its stereochemically defined bifunctional nature. The presence of both an amino and a hydroxyl group on a rigid cyclohexyl scaffold allows for the synthesis of complex and potent biologically active molecules. Its specific stereochemistry is crucial for achieving desired target engagement and optimizing pharmacokinetic properties. These application notes provide an overview of its utility, focusing on its role in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for the treatment of pain.

Application in the Synthesis of TRPV1 Antagonists

A significant application of this compound is in the synthesis of isoxazole-3-carboxamide derivatives, which have been identified as potent and orally active TRPV1 antagonists.[1][2][3] The TRPV1 channel is a non-selective cation channel involved in the detection and signaling of noxious stimuli, including heat, acid, and capsaicin, making it a key target for the development of novel analgesics.[1]

The incorporation of the this compound motif into the isoxazole-3-carboxamide scaffold has been shown to provide a crucial balance of potency and aqueous solubility, two critical parameters in drug design.[1][2][3] This strategic substitution addresses the challenge of poor solubility often encountered with lead compounds in drug discovery programs.

Logical Workflow for the Synthesis of Isoxazole-3-Carboxamide TRPV1 Antagonists

G cluster_0 Synthesis of Isoxazole Carboxylic Acid cluster_1 Amide Coupling cluster_2 Biological Evaluation Start Starting Materials Step1 Cyclization Reaction Start->Step1 IsoxazoleEster Isoxazole Ester Intermediate Step1->IsoxazoleEster Step2 Ester Hydrolysis IsoxazoleEster->Step2 IsoxazoleAcid Isoxazole-3-carboxylic Acid Step2->IsoxazoleAcid Coupling Amide Coupling Reaction IsoxazoleAcid->Coupling Key Reactant Aminocyclohexanol This compound Aminocyclohexanol->Coupling FinalCompound Isoxazole-3-carboxamide TRPV1 Antagonist Coupling->FinalCompound InVitro In Vitro Assays (e.g., FLIPR for IC50) FinalCompound->InVitro InVivo In Vivo Models (e.g., Rat CFA Hg Assay) InVitro->InVivo

Caption: Synthetic and evaluation workflow for TRPV1 antagonists.

Quantitative Data: In Vitro Activity of Isoxazole-3-Carboxamide Derivatives

The following table summarizes the in vitro potency of a series of isoxazole-3-carboxamide derivatives incorporating the this compound moiety against the human TRPV1 receptor. The activity was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure the inhibition of capsaicin-induced calcium influx.

CompoundR GrouphTRPV1 FLIPR IC50 (nM)
1 H180
2 4-F100
3 4-Cl80
4 4-CH3150
5 3-F250
6 3-Cl200

Data sourced from Palin et al., Bioorg. Med. Chem. Lett. 2011, 21 (3), 892-8.

Experimental Protocols

General Procedure for the Synthesis of Isoxazole-3-Carboxamides

This protocol describes the amide coupling reaction between a substituted isoxazole-3-carboxylic acid and this compound.

Materials:

  • Substituted isoxazole-3-carboxylic acid

  • This compound hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of the substituted isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired isoxazole-3-carboxamide.

Signaling Pathway of TRPV1 Activation and Antagonism

cluster_agonists Agonists cluster_effects Cellular Effects Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Protons Protons (pH < 6) Protons->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Depolarization Ca_influx->Depolarization Pain_signal Pain Signal Transduction Depolarization->Pain_signal Antagonist This compound -derived Isoxazole Carboxamide (Antagonist) Antagonist->TRPV1 Blockade

Caption: TRPV1 channel activation and antagonism.

These notes and protocols provide a foundational understanding of the application of this compound in the development of TRPV1 antagonists. The provided data and methodologies can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for (1S,3R)-3-Aminocyclohexanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (1S,3R)-3-aminocyclohexanol as a chiral ligand in asymmetric catalysis. The focus is on the application of a key derivative, (1S,3R)-3-(dibenzylamino)cyclohexanol, in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Introduction

This compound is a valuable chiral building block. Its rigid cyclohexane backbone and strategically positioned amino and hydroxyl groups make it an excellent scaffold for the design of chiral ligands for asymmetric catalysis. These ligands are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry for the development of safe and effective drugs.

This document will detail the synthesis of a this compound-derived ligand and its successful application in the asymmetric ethylation of benzaldehyde.

Application: Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a benchmark reaction to evaluate the effectiveness of chiral ligands. The reaction, catalyzed by a chiral ligand, produces a chiral secondary alcohol, (S)-1-phenyl-1-propanol. The efficiency of the catalyst is assessed by the chemical yield and the enantiomeric excess (ee%) of the product.

Quantitative Data

The following table summarizes the performance of the (1S,3R)-3-(dibenzylamino)cyclohexanol ligand in the asymmetric addition of diethylzinc to benzaldehyde.

LigandLigand Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)Product Configuration
(1S,3R)-3-(Dibenzylamino)cyclohexanol2069594(R)

Experimental Protocols

Synthesis of (1S,3R)-3-(Dibenzylamino)cyclohexanol (Ligand)

This protocol describes the synthesis of the chiral ligand from this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (3.0 eq).

  • Add benzyl bromide (2.2 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (1S,3R)-3-(dibenzylamino)cyclohexanol as a pure solid.

Asymmetric Ethylation of Benzaldehyde

This protocol details the use of the synthesized ligand in the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • (1S,3R)-3-(Dibenzylamino)cyclohexanol (ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or flame-dried glassware

  • Syringes and needles for handling air-sensitive reagents

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (1S,3R)-3-(dibenzylamino)cyclohexanol (0.02 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 eq) to the solution via syringe.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion (typically after 6 hours), quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (R)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound-derived ligands in asymmetric catalysis.

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Product start1 This compound reaction N-Alkylation start1->reaction start2 Benzyl Bromide start2->reaction purification Column Chromatography reaction->purification product (1S,3R)-3-(Dibenzylamino)cyclohexanol purification->product

Caption: Workflow for the synthesis of the chiral ligand.

Asymmetric_Catalysis_Workflow cluster_catalyst_formation Catalyst Formation cluster_reaction Asymmetric Addition cluster_workup Workup & Purification cluster_analysis Analysis ligand Chiral Ligand catalyst Chiral Catalyst Complex ligand->catalyst diethylzinc Diethylzinc diethylzinc->catalyst addition Enantioselective Ethylation catalyst->addition benzaldehyde Benzaldehyde benzaldehyde->addition chiral_product Chiral Alcohol addition->chiral_product workup Quenching & Extraction chiral_product->workup purification Chromatography workup->purification analysis Yield & ee% Determination purification->analysis

Caption: General workflow for asymmetric ethylation.

Catalytic_Cycle A Ligand-Zn Complex B Coordination of Aldehyde A->B + Benzaldehyde C Transition State B->C D Ethyl Transfer C->D Enantioselective E Product Release D->E E->A Catalyst Regeneration F Chiral Alcohol E->F Product

Caption: Proposed catalytic cycle for the reaction.

Application Notes and Protocols for the Large-Scale Synthesis of (1S,3R)-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-aminocyclohexanol is a valuable chiral building block in the pharmaceutical industry, often incorporated into the synthesis of active pharmaceutical ingredients (APIs). Its specific stereochemistry is crucial for biological activity and efficacy. The large-scale synthesis of this compound with high enantiomeric purity presents a significant challenge. These application notes provide a comprehensive overview of a robust and scalable two-stage process for the industrial production of this compound. The process involves the initial synthesis of racemic cis-3-aminocyclohexanol followed by a highly efficient chiral resolution. An alternative enzymatic approach is also discussed as a potential future methodology.

Synthesis of Racemic cis-3-Aminocyclohexanol

The industrial synthesis of racemic cis-3-aminocyclohexanol can be achieved through the reduction of a β-enaminoketone intermediate derived from a 1,3-cyclohexanedione derivative. This method offers good yields and utilizes readily available starting materials.

Experimental Protocol: Synthesis of Racemic cis-3-Aminocyclohexanol

Step 1: Formation of the β-Enaminoketone

  • Reaction Setup: A suitable reactor is charged with 1,3-cyclohexanedione, an equimolar amount of benzylamine, and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene.

  • Reaction Conditions: The mixture is heated to reflux with continuous removal of water using a Dean-Stark apparatus. The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) until completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude β-enaminoketone is then purified by recrystallization.

Step 2: Reduction to Racemic cis-3-Aminocyclohexanol

  • Reaction Setup: The purified β-enaminoketone is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and isopropyl alcohol, in a high-pressure reactor.

  • Reduction: A reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., using a Raney nickel or palladium catalyst), is carefully added. For catalytic hydrogenation, the reactor is pressurized with hydrogen gas.

  • Reaction Conditions: The reaction is stirred at a controlled temperature until the reduction is complete, as monitored by HPLC or GC.

  • Work-up and Isolation: The reaction is quenched, and the catalyst is filtered off (if applicable). The solvent is removed under reduced pressure, and the crude racemic cis-3-aminocyclohexanol is isolated. Further purification can be achieved by distillation or crystallization.

Note: The synthesis of cis- and trans-3-aminocyclohexanols via the reduction of β-enaminoketones has been described, providing a basis for this industrial approach.[1]

Chiral Resolution of Racemic cis-3-Aminocyclohexanol

The separation of the desired (1S,3R)-enantiomer from the racemic mixture is a critical step. Diastereomeric salt formation using a chiral resolving agent, such as mandelic acid, is an effective and scalable method.[2]

Experimental Protocol: Diastereomeric Salt Resolution

Step 1: Diastereomeric Salt Formation

  • Reaction Setup: Racemic cis-3-aminocyclohexanol is dissolved in a suitable solvent (e.g., a mixture of ethanol and water).

  • Addition of Resolving Agent: A sub-stoichiometric amount (typically 0.5-0.6 equivalents) of the chiral resolving agent, (R)-mandelic acid, dissolved in the same solvent system, is added to the solution.

  • Crystallization: The mixture is heated to obtain a clear solution and then slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt, the (this compound)-(R)-mandelate salt. The crystallization process can be optimized by controlling the cooling rate and seeding with pre-existing crystals of the desired salt.

  • Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a cold solvent to remove impurities.

Step 2: Liberation of the Free Amine

  • Salt Dissolution: The isolated diastereomeric salt is dissolved in water.

  • Basification: A base, such as sodium hydroxide solution, is added to the aqueous solution to neutralize the mandelic acid and liberate the free this compound.

  • Extraction: The free amine is extracted from the aqueous phase using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation and Purification: The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound. Further purification can be achieved by distillation or recrystallization to meet the required purity specifications.

Step 3: Recovery and Recycling

  • Recovery of the Resolving Agent: The aqueous layer from the extraction, containing the sodium salt of (R)-mandelic acid, is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the mandelic acid. The recovered (R)-mandelic acid can be filtered, dried, and reused.

  • Racemization and Recycling of the Unwanted Enantiomer: The mother liquor from the crystallization step contains the more soluble diastereomeric salt, ((1R,3S)-3-aminocyclohexanol)-(R)-mandelate. The unwanted (1R,3S)-enantiomer can be recovered and racemized through a separate chemical process (e.g., by heating with a suitable catalyst) to be reintroduced into the resolution process, thereby improving the overall process economy.

Data Presentation
ParameterSynthesis of Racemic cis-3-AminocyclohexanolDiastereomeric Salt Resolution
Starting Material 1,3-Cyclohexanedione, BenzylamineRacemic cis-3-aminocyclohexanol
Key Reagents Reducing agent (e.g., NaBH4, H2/Catalyst)(R)-Mandelic Acid
Solvent Toluene, THF/IsopropanolEthanol/Water
Typical Yield >80% (for racemate)40-50% (for desired enantiomer per cycle)
Enantiomeric Excess N/A>99% after recrystallization
Purity >98%>99.5%

Alternative Approach: Enzymatic Synthesis

An emerging and highly attractive alternative for the synthesis of chiral amines is the use of biocatalysis. Specifically, transaminase enzymes can catalyze the asymmetric amination of a ketone precursor to directly yield the desired enantiomerically pure amine.

Conceptual Protocol: Transaminase-Catalyzed Asymmetric Synthesis
  • Enzyme and Substrate Selection: A suitable transaminase enzyme with high stereoselectivity for the synthesis of this compound would be identified through screening of enzyme libraries. The corresponding prochiral ketone precursor, 3-hydroxycyclohexanone, would be used as the substrate.

  • Reaction Setup: The reaction would be carried out in an aqueous buffer system containing the 3-hydroxycyclohexanone substrate, the transaminase enzyme, a suitable amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).

  • Reaction Conditions: The reaction would be maintained at an optimal pH and temperature for the selected enzyme. The progress of the reaction would be monitored by HPLC.

  • Work-up and Isolation: Upon completion, the enzyme would be removed (e.g., by filtration if immobilized), and the product would be extracted from the aqueous phase. Purification would be performed using standard techniques.

This enzymatic route offers the potential for a more sustainable and atom-economical process, avoiding the need for chiral resolution and the associated waste streams.

Visualizations

Logical Workflow for Large-Scale Synthesis

G Overall Workflow for this compound Synthesis cluster_0 Racemate Synthesis cluster_1 Chiral Resolution cluster_2 Recycling Loop start 1,3-Cyclohexanedione + Benzylamine enaminoketone β-Enaminoketone Formation start->enaminoketone reduction Reduction enaminoketone->reduction racemate Racemic cis-3-Aminocyclohexanol reduction->racemate resolution Diastereomeric Salt Formation with (R)-Mandelic Acid racemate->resolution filtration Filtration resolution->filtration liberation Liberation of Free Amine filtration->liberation mother_liquor Mother Liquor (contains (1R,3S) salt) filtration->mother_liquor product This compound liberation->product recovery Recovery & Racemization of Unwanted Enantiomer mother_liquor->recovery recovery->racemate Recycle G Diastereomeric Salt Resolution Pathway racemic_mixture Racemic cis-3-Aminocyclohexanol ((1S,3R) and (1R,3S)) diastereomeric_salts Mixture of Diastereomeric Salts ((1S,3R)-Amine:(R)-Acid) ((1R,3S)-Amine:(R)-Acid) racemic_mixture->diastereomeric_salts resolving_agent (R)-Mandelic Acid resolving_agent->diastereomeric_salts crystallization Selective Crystallization (Less Soluble Salt Precipitates) diastereomeric_salts->crystallization less_soluble Solid: (1S,3R)-Amine:(R)-Acid Salt crystallization->less_soluble more_soluble Solution: (1R,3S)-Amine:(R)-Acid Salt crystallization->more_soluble liberation_desired Basification & Extraction less_soluble->liberation_desired recovery_unwanted Recovery & Racemization more_soluble->recovery_unwanted desired_product Pure this compound liberation_desired->desired_product recycled_racemate Racemic cis-3-Aminocyclohexanol recovery_unwanted->recycled_racemate

References

Application Notes and Protocols for the N-Protection of (1S,3R)-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nitrogen protection of the chiral amino alcohol (1S,3R)-3-aminocyclohexanol using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These protocols are essential for multi-step syntheses in drug discovery and development where selective modification of other functional groups is required.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. The presence of both an amino and a hydroxyl group necessitates the use of protecting groups to achieve selective reactions. The protection of the more nucleophilic amino group is a critical first step in many synthetic routes. The choice of the protecting group depends on the subsequent reaction conditions, with Boc, Cbz, and Fmoc offering orthogonal deprotection strategies. This application note details reliable protocols for the synthesis, purification, and characterization of N-Boc, N-Cbz, and N-Fmoc protected this compound.

Experimental Overview

The N-protection of this compound can be achieved by reacting the amine with the corresponding protecting group precursor under basic conditions. The choice of base and solvent is crucial for achieving high yields and preventing side reactions, such as O-acylation.

experimental_workflow General Workflow for N-Protection start This compound reaction Reaction (Stirring at RT) start->reaction reagent Protecting Group Reagent (Boc)2O, Cbz-Cl, or Fmoc-OSu reagent->reaction base Base (e.g., NaHCO3, Et3N) base->reaction solvent Solvent (e.g., Dioxane/H2O, DCM) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N-Protected Product purification->product

Caption: General workflow for the N-protection of this compound.

Data Summary

The following table summarizes the reaction conditions and expected yields for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups.

Protecting GroupReagentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Sodium bicarbonate (NaHCO₃)1,4-Dioxane / Water12Room Temperature>95
Cbz Benzyl chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃)Tetrahydrofuran / Water200 to Room Temperature~90[1]
Fmoc Fmoc-OSuSodium bicarbonate (NaHCO₃)1,4-Dioxane / Water12Room Temperature>90

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer.

Protocol 1: N-Boc Protection of this compound

This protocol describes the synthesis of tert-butyl ((1S,3R)-3-hydroxycyclohexyl)carbamate.

Boc_Protection N-Boc Protection Workflow sub This compound reaction Stir at RT, 12h sub->reaction reagents Di-tert-butyl dicarbonate Sodium Bicarbonate reagents->reaction solvent 1,4-Dioxane / Water solvent->reaction extraction EtOAc Extraction reaction->extraction purification Silica Gel Chromatography extraction->purification product tert-butyl ((1S,3R)-3- hydroxycyclohexyl)carbamate purification->product

Caption: Workflow for the N-Boc protection of this compound.

Procedure:

  • To a solution of this compound (1.0 g, 8.68 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL), add sodium bicarbonate (1.46 g, 17.36 mmol).

  • Add di-tert-butyl dicarbonate (2.08 g, 9.55 mmol) to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl ((1S,3R)-3-hydroxycyclohexyl)carbamate as a white solid.

Expected Yield: >95%

Characterization Data (tert-butyl ((1S,3R)-3-hydroxycyclohexyl)carbamate):

  • ¹H NMR (CDCl₃): δ 4.55 (br s, 1H, NH), 3.65-3.55 (m, 1H, CHOH), 3.50-3.40 (m, 1H, CHN), 2.10-1.90 (m, 2H), 1.85-1.75 (m, 1H), 1.70-1.55 (m, 2H), 1.44 (s, 9H, C(CH₃)₃), 1.30-1.10 (m, 3H).

  • ¹³C NMR (CDCl₃): δ 155.8, 79.2, 70.5, 50.1, 35.8, 33.9, 31.2, 28.4 (3C), 20.9.

  • MS (ESI): m/z 216.1 [M+H]⁺.

Protocol 2: N-Cbz Protection of this compound

This protocol details the synthesis of benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate.

Cbz_Protection N-Cbz Protection Workflow sub This compound reaction Stir at 0°C to RT, 20h sub->reaction reagents Benzyl Chloroformate Sodium Bicarbonate reagents->reaction solvent THF / Water solvent->reaction extraction EtOAc Extraction reaction->extraction purification Silica Gel Chromatography extraction->purification product benzyl ((1S,3R)-3- hydroxycyclohexyl)carbamate purification->product

Caption: Workflow for the N-Cbz protection of this compound.

Procedure:

  • Dissolve this compound (1.0 g, 8.68 mmol) in a 2:1 mixture of tetrahydrofuran and water (45 mL).

  • Add sodium bicarbonate (1.46 g, 17.36 mmol) to the solution and cool to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.48 g, 1.36 mL, 9.55 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature and stir for an additional 18 hours.[1]

  • Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate as a white solid.

Expected Yield: ~90%[1]

Characterization Data (benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate):

  • ¹H NMR (CDCl₃): δ 7.40-7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.85 (br s, 1H, NH), 3.70-3.55 (m, 2H, CHOH, CHN), 2.10-1.95 (m, 2H), 1.85-1.75 (m, 1H), 1.70-1.55 (m, 2H), 1.30-1.10 (m, 3H).

  • ¹³C NMR (CDCl₃): δ 156.5, 136.8, 128.5 (2C), 128.1 (2C), 128.0, 70.4, 66.8, 50.8, 35.7, 33.8, 31.1, 20.8.

  • MS (ESI): m/z 250.1 [M+H]⁺.

Protocol 3: N-Fmoc Protection of this compound

This protocol outlines the synthesis of (9H-fluoren-9-yl)methyl ((1S,3R)-3-hydroxycyclohexyl)carbamate.

Fmoc_Protection N-Fmoc Protection Workflow sub This compound reaction Stir at RT, 12h sub->reaction reagents Fmoc-OSu Sodium Bicarbonate reagents->reaction solvent 1,4-Dioxane / Water solvent->reaction extraction EtOAc Extraction reaction->extraction purification Silica Gel Chromatography extraction->purification product (9H-fluoren-9-yl)methyl ((1S,3R)-3- hydroxycyclohexyl)carbamate purification->product

Caption: Workflow for the N-Fmoc protection of this compound.

Procedure:

  • Dissolve this compound (1.0 g, 8.68 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL).

  • Add sodium bicarbonate (1.46 g, 17.36 mmol) to the solution.

  • Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (3.23 g, 9.55 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature for 12 hours.

  • Upon reaction completion (monitored by TLC), dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to give (9H-fluoren-9-yl)methyl ((1S,3R)-3-hydroxycyclohexyl)carbamate as a white solid.

Expected Yield: >90%

Characterization Data ((9H-fluoren-9-yl)methyl ((1S,3R)-3-hydroxycyclohexyl)carbamate):

  • ¹H NMR (CDCl₃): δ 7.77 (d, J = 7.5 Hz, 2H, Fmoc-H), 7.60 (d, J = 7.4 Hz, 2H, Fmoc-H), 7.40 (t, J = 7.4 Hz, 2H, Fmoc-H), 7.31 (t, J = 7.4 Hz, 2H, Fmoc-H), 4.80 (br s, 1H, NH), 4.40 (d, J = 6.8 Hz, 2H, OCH₂Fmoc), 4.22 (t, J = 6.8 Hz, 1H, CH-Fmoc), 3.70-3.55 (m, 2H, CHOH, CHN), 2.10-1.95 (m, 2H), 1.85-1.75 (m, 1H), 1.70-1.55 (m, 2H), 1.30-1.10 (m, 3H).

  • ¹³C NMR (CDCl₃): δ 156.4, 144.0 (2C), 141.3 (2C), 127.7 (2C), 127.0 (2C), 125.1 (2C), 120.0 (2C), 70.4, 66.8, 50.9, 47.3, 35.7, 33.8, 31.1, 20.8.

  • MS (ESI): m/z 338.2 [M+H]⁺.

Troubleshooting and Safety

  • Low Yields: Incomplete reaction may be due to insufficient base or reaction time. Ensure all reagents are of good quality and the reaction is stirred efficiently. O-acylation can be a side reaction; using a milder base or lower temperatures can sometimes mitigate this.

  • Purification Difficulties: If the product is difficult to separate from starting material or byproducts, adjusting the eluent system for column chromatography is recommended. A gradient elution often provides better separation.

  • Safety: Standard laboratory safety precautions should be followed. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Benzyl chloroformate is corrosive and lachrymatory and should be handled with care.

References

Application Notes: (1S,3R)-3-Aminocyclohexanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-aminocyclohexanol is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its stereochemically defined structure, featuring both an amino and a hydroxyl group on a cyclohexane scaffold, makes it an important component in the development of complex, biologically active molecules. This chiral synthon is particularly noted for its role in the synthesis of potent and selective therapeutic agents, including Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management and Gamma-Aminobutyric Acid type A (GABA-A) receptor modulators for neurological disorders. The precise spatial arrangement of the functional groups in this compound is crucial for achieving the desired pharmacological activity and selectivity in the final drug candidates.

Enantioselective Synthesis of this compound

The production of enantiomerically pure this compound is a critical step in its application for pharmaceutical synthesis. One of the most effective methods for obtaining the desired stereoisomer is through enzymatic kinetic resolution of a racemic mixture of cis-3-aminocyclohexanol. Lipases, such as Candida antarctica lipase B (CAL-B), are highly efficient in selectively acylating one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

General Protocol for Lipase-Catalyzed Kinetic Resolution of cis-3-Aminocyclohexanol

This protocol describes a general method for the enzymatic kinetic resolution of racemic cis-3-aminocyclohexanol to obtain the (1S,3R)-enantiomer.

Materials:

  • Racemic cis-3-aminocyclohexanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Acylating agent (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene, or a mixture of tert-butyl methyl ether and tert-amyl alcohol)

  • Buffer solution (for pH adjustment if necessary)

  • Standard laboratory glassware and equipment for organic synthesis

  • Chromatography system for purification (e.g., column chromatography)

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up and Purification cluster_analysis Analysis racemate Dissolve racemic cis-3-aminocyclohexanol in anhydrous solvent enzyme Add immobilized lipase (e.g., Novozym 435) racemate->enzyme acyl Add acylating agent (e.g., vinyl acetate) enzyme->acyl incubate Incubate at controlled temperature (e.g., 30-50 °C) with agitation acyl->incubate monitor Monitor reaction progress (e.g., by chiral HPLC/GC) incubate->monitor filter Filter to remove immobilized enzyme monitor->filter Upon reaching ~50% conversion concentrate Concentrate the filtrate under reduced pressure filter->concentrate separate Separate acylated and unreacted enantiomers by column chromatography concentrate->separate ee_det Determine enantiomeric excess (ee%) of this compound separate->ee_det

Caption: Workflow for the enzymatic kinetic resolution of cis-3-aminocyclohexanol.

Procedure:

  • In a round-bottom flask, dissolve racemic cis-3-aminocyclohexanol in an appropriate anhydrous organic solvent.

  • Add the immobilized lipase (e.g., Novozym 435).

  • Add the acylating agent (e.g., vinyl acetate) to the mixture.

  • Incubate the reaction mixture at a controlled temperature (typically between 30-50 °C) with constant stirring or shaking.

  • Monitor the progress of the reaction by taking aliquots and analyzing the enantiomeric excess (ee) of the substrate and product using chiral HPLC or GC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting mixture containing the acylated (1R,3S)-3-aminocyclohexanol and the unreacted this compound by column chromatography.

  • The desired this compound can be obtained after deacylation of the separated acylated enantiomer or directly if the lipase selectively acylates the other enantiomer.

Quantitative Data Summary:

ParameterTypical Value/Range
Substrate Concentration0.1 - 1.0 M
Enzyme Loading10 - 50 mg/mmol of substrate
Acylating Agent1.0 - 1.5 equivalents
Temperature30 - 50 °C
Reaction Time24 - 72 hours
Conversion~50% (for optimal resolution)
Enantiomeric Excess (ee)>99% for both the acylated and unreacted enantiomers
YieldTheoretical maximum of 50% for the desired enantiomer

Application in the Synthesis of a TRPV1 Antagonist Intermediate

This compound is a key intermediate in the synthesis of isoxazole-3-carboxamide derivatives, which are potent TRPV1 antagonists.[1][2] These compounds are being investigated for the treatment of chronic pain. The following protocol outlines the synthesis of an isoxazole-3-carboxamide intermediate using this compound.

Protocol: Synthesis of an Isoxazole-3-Carboxamide Derivative

This protocol describes the amide coupling reaction between a substituted isoxazole-3-carboxylic acid and this compound.

Materials:

  • This compound

  • Substituted isoxazole-3-carboxylic acid

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide, dichloromethane)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

  • Analytical instruments for characterization (e.g., NMR, MS)

Synthesis Pathway:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product amino This compound coupling Coupling Agent (e.g., HATU) amino->coupling acid Substituted Isoxazole-3-Carboxylic Acid acid->coupling base Organic Base (e.g., DIPEA) coupling->base Amide Coupling solvent Anhydrous Solvent (e.g., DMF) base->solvent Amide Coupling product Isoxazole-3-carboxamide Derivative solvent->product Amide Coupling

Caption: Synthesis of an isoxazole-3-carboxamide TRPV1 antagonist intermediate.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted isoxazole-3-carboxylic acid in the anhydrous solvent.

  • Add the coupling agent (e.g., HATU) and the organic base (e.g., diisopropylethylamine) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole-3-carboxamide derivative.

  • Characterize the final product by NMR and MS to confirm its structure and purity.

Quantitative Data Summary:

Reactant/ReagentMolar Ratio (relative to carboxylic acid)
This compound1.0 - 1.2
Coupling Agent (e.g., HATU)1.1 - 1.5
Organic Base (e.g., DIPEA)2.0 - 3.0
Parameter Typical Condition
SolventAnhydrous DMF or DCM
TemperatureRoom Temperature
Reaction Time2 - 12 hours
Yield60 - 90%
Purity (after chromatography)>95%

Conclusion

This compound is a crucial chiral intermediate for the synthesis of advanced pharmaceutical candidates. The ability to produce this compound in high enantiomeric purity through methods like enzymatic kinetic resolution is key to its utility. The application of this compound in the synthesis of TRPV1 antagonists highlights its importance in constructing molecules with specific stereochemical requirements for potent biological activity. The protocols and data presented here provide a foundation for researchers in drug discovery and development to utilize this versatile building block in their synthetic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,3R)-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (1S,3R)-3-aminocyclohexanol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-aminocyclohexanols, particularly via the reduction of β-enaminoketones, a common synthetic route.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of β-enaminoketone Intermediate Incomplete reactionEnsure azeotropic removal of water using a Dean-Stark trap to drive the condensation reaction to completion.
Impure reactantsUse freshly distilled or purified 1,3-cyclohexanedione and amine starting materials.
Incorrect solvent or temperatureToluene at reflux is a common and effective condition for this condensation.[1][2]
Low Overall Yield of 3-aminocyclohexanol Inefficient reductionEnsure the use of a suitable reducing agent. Sodium in a THF/isopropyl alcohol mixture has been reported to be effective.[1][2][3]
Side reactionsMaintain the reaction at room temperature as specified in the protocol to minimize the formation of byproducts.
Difficult purificationColumn chromatography can be employed for the separation of diastereomers. Careful selection of the stationary and mobile phases is crucial for good separation.
Poor Diastereoselectivity (Incorrect cis/trans ratio) Sub-optimal reducing agent or conditionsThe choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction of the β-enaminoketone.
Steric hindranceThe stereochemistry of the starting materials, such as a chiral amine, can direct the stereochemical outcome of the reduction.
Difficulty in Isolating the Desired (1S,3R) Isomer Ineffective separation techniqueChiral gas chromatography/mass spectrometry or chiral column chromatography may be necessary to separate the different stereoisomers effectively.[1]
Co-elution of isomersOptimize the chromatographic conditions (e.g., solvent gradient, temperature program) to improve the resolution between stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for producing 3-aminocyclohexanols?

A1: A frequently reported method involves a two-step process. The first step is the condensation of a 1,3-cyclohexanedione with an amine (such as benzylamine or (S)-α-methylbenzylamine) to form a β-enaminoketone.[1][2][3] The second step is the reduction of this intermediate, for example using sodium in a mixture of THF and isopropyl alcohol, to yield a diastereomeric mixture of 3-aminocyclohexanols.[1][2][3]

Q2: How can the yield of the initial β-enaminoketone formation be maximized?

A2: To maximize the yield, it is crucial to effectively remove the water formed during the condensation reaction. This is typically achieved by refluxing in a solvent like toluene with a Dean-Stark trap.[1] Using a slight excess of the amine can also help drive the reaction to completion.

Q3: What factors influence the diastereoselectivity of the reduction step?

A3: The diastereoselectivity of the reduction of the β-enaminoketone to the 3-aminocyclohexanol is influenced by the reducing agent used and the steric environment of the substrate. The use of a chiral amine in the formation of the enaminoketone can introduce facial bias, leading to a preferential formation of one diastereomer.

Q4: Are there alternative methods to chemical synthesis for producing this compound?

A4: Yes, enzymatic synthesis presents a promising alternative for the stereoselective synthesis of chiral amines.[4][5] Biocatalysis using enzymes like amine transaminases (ATAs) can offer high enantioselectivity and operate under mild reaction conditions, potentially leading to higher yields of the desired stereoisomer and reducing the need for extensive purification.[4][6]

Experimental Protocols

Protocol 1: Synthesis of β-Enaminoketone Intermediate

This protocol is based on the condensation of 4,4-dimethyl-1,3-cyclohexanedione with (S)-α-methylbenzylamine.[1]

Materials:

  • 4,4-dimethyl-1,3-cyclohexanedione

  • (S)-α-methylbenzylamine

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and (S)-α-methylbenzylamine (1.0 mL, 7.84 mmol) is prepared in toluene (30 mL).

  • The mixture is refluxed for 3.5 hours, with the water formed during the reaction being removed azeotropically using a Dean-Stark trap.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting yellow solid is purified by crystallization from a mixture of CH2Cl2/hexane to yield the desired β-enaminoketone.

Protocol 2: Reduction of β-Enaminoketone to 3-Aminocyclohexanol

This protocol describes the reduction of the β-enaminoketone to a diastereomeric mixture of 3-aminocyclohexanols.[1][2]

Materials:

  • β-enaminoketone (from Protocol 1)

  • Sodium metal

  • Tetrahydrofuran (THF)

  • Isopropyl alcohol

  • Standard glassware for reactions at room temperature

Procedure:

  • The β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol.

  • Sodium metal is carefully added to the solution at room temperature.

  • The reaction is stirred until the starting material is consumed (monitoring by TLC or GC).

  • Upon completion, the reaction is quenched, and the product is worked up to isolate the diastereomeric mixture of 3-aminocyclohexanols.

  • The diastereomers can then be separated by column chromatography.

Data Presentation

Table 1: Reported Yields for the Synthesis of 3-Aminocyclohexanol Derivatives

Step Starting Materials Product Reported Yield Reference
Condensation4,4-dimethyl-1,3-cyclohexanedione, benzylamineβ-enaminoketone 185%[1][2]
Condensation4,4-dimethyl-1,3-cyclohexanedione, (S)-α-methylbenzylamineβ-enaminoketone 287%[1][2]
Reductionβ-enaminoketone 1Diastereomeric mixture of amino alcohol 377%[1][2]
Reductionβ-enaminoketone 2Diastereomeric mixture of amino alcohol 475%[1][2]
SeparationDiastereomeric mixture of amino alcohol 4cis-469%[2]
SeparationDiastereomeric mixture of amino alcohol 4trans-46%[2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: β-Enaminoketone Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification Start 1,3-Cyclohexanedione + Amine Reaction1 Condensation (Toluene, Reflux, Dean-Stark) Start->Reaction1 Product1 β-Enaminoketone Reaction1->Product1 Reaction2 Reduction (Na, THF/Isopropanol) Product2 Diastereomeric Mixture of 3-Aminocyclohexanols Reaction2->Product2 Purification Column Chromatography FinalProduct This compound (and other isomers) Purification->FinalProduct

Caption: Workflow for the synthesis of 3-aminocyclohexanol.

TroubleshootingYield cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 Start Low Yield Observed CheckStep1 Check Yield of β-Enaminoketone Intermediate Start->CheckStep1 CheckStep2 Check Reduction Step and Purification Start->CheckStep2 WaterRemoval Incomplete Water Removal? CheckStep1->WaterRemoval ReactantPurity1 Impure Reactants? CheckStep1->ReactantPurity1 Conditions1 Incorrect Conditions? CheckStep1->Conditions1 ReductionEfficiency Inefficient Reduction? CheckStep2->ReductionEfficiency SideReactions Side Reactions? CheckStep2->SideReactions PurificationLoss Loss During Purification? CheckStep2->PurificationLoss

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of (1S,3R)-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (1S,3R)-3-aminocyclohexanol from its diastereomers. The following information is curated to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound from its diastereomers?

A1: The primary methods for separating diastereomers of 3-aminocyclohexanol and related compounds are column chromatography, crystallization, and High-Performance Liquid Chromatography (HPLC), sometimes involving a derivatization step.[1]

  • Column Chromatography: This is a widely used technique that separates compounds based on their different affinities for the stationary phase and the mobile phase. For aminocyclohexanols, which are polar, silica gel is a common stationary phase.[1]

  • Crystallization: Fractional crystallization can be an effective method for separating diastereomers if they have sufficiently different solubilities in a particular solvent system. This method can sometimes be challenging and may require extensive screening of solvents and conditions.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing a chiral stationary phase (CSP), is a powerful analytical and preparative technique for separating stereoisomers. Alternatively, the diastereomeric mixture can be derivatized with a chiral agent to form new diastereomers that may be more easily separated on a standard achiral HPLC column.

Q2: I am having difficulty separating the diastereomers of 3-aminocyclohexanol using column chromatography. What are the likely reasons?

A2: The diastereomers of 3-aminocyclohexanol are polar and may have very similar polarities, making their separation challenging. Common reasons for poor separation include:

  • Inappropriate Solvent System (Mobile Phase): The polarity of the eluent is crucial. If the solvent is too polar, both diastereomers will elute quickly with little separation. If it's not polar enough, they may not move from the origin.

  • Column Overloading: Applying too much sample to the column can lead to broad, overlapping bands.

  • Poor Column Packing: An improperly packed column with channels or cracks will result in poor separation.

  • Compound Tailing: The basic nature of the amino group can cause interactions with the acidic silica gel, leading to tailing of the peaks and poor resolution.

Q3: Can I use Thin-Layer Chromatography (TLC) to develop a separation method for column chromatography?

A3: Yes, TLC is an excellent tool for quickly screening different solvent systems to find the optimal mobile phase for column chromatography. The goal is to find a solvent system that gives good separation of the spots corresponding to the diastereomers, ideally with Rf values between 0.2 and 0.5.

Q4: Is derivatization a necessary step for separating the diastereomers?

A4: Derivatization is not always necessary but can be a very effective strategy if direct separation is proving difficult. Converting the aminocyclohexanol diastereomers into amides, carbamates, or other derivatives using a chiral derivatizing agent creates new diastereomeric compounds. These new compounds may have larger differences in their physical properties (like polarity and crystallinity), making them easier to separate by standard chromatography or crystallization.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Suggested Solution
No separation of diastereomers (co-elution) The solvent system is not providing adequate selectivity.Systematically screen a range of solvent systems with varying polarities. For aminocyclohexanols, mixtures of a non-polar solvent (e.g., hexane or dichloromethane) with polar solvents (e.g., ethyl acetate, methanol, or isopropanol) are good starting points.[1] Consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing.
Significant tailing of spots/peaks The basic amino group is interacting strongly with the acidic silica gel stationary phase.Add a small percentage (0.1-1%) of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the mobile phase. Alternatively, use a different stationary phase like alumina (basic or neutral) or a deactivated silica gel.
Low recovery of the compound from the column The compound is highly polar and is irreversibly adsorbed onto the silica gel.Use a more polar solvent system to elute the compound. If that fails, consider using a different stationary phase like reversed-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Diastereomers are visible on TLC but not separating on the column The column may be overloaded, or the flow rate is too high.Reduce the amount of sample loaded onto the column. Decrease the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases.
Crystallization
Problem Potential Cause Suggested Solution
No crystal formation The compound is too soluble in the chosen solvent, or the solution is not supersaturated.Screen a wide variety of solvents and solvent mixtures. Try techniques like slow evaporation, cooling, or vapor diffusion of an anti-solvent.
Both diastereomers co-crystallize The diastereomers form a solid solution or have very similar crystal lattice energies.Experiment with different crystallization solvents and temperatures. Seeding the solution with a pure crystal of the desired diastereomer can sometimes induce selective crystallization.
Oiling out instead of crystallization The compound is coming out of solution as a liquid phase rather than a solid.Use a more dilute solution. Try a solvent in which the compound is less soluble. Lower the temperature at which crystallization is initiated.

Experimental Protocols

Column Chromatography Separation of 5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexanol Diastereomers [1]

This protocol describes the separation of the cis and trans diastereomers of a substituted 3-aminocyclohexanol derivative. The principles can be adapted for the separation of unsubstituted 3-aminocyclohexanol diastereomers.

  • Stationary Phase: Silica gel (230–400 mesh).

  • Mobile Phase (Eluent): Two solvent systems were reported to be effective:

    • Hexane / Ethyl Acetate / Isopropyl Alcohol in a 65:25:10 ratio.

    • Dichloromethane / Methanol in a 95:5 ratio.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

    • Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify which fractions contain the separated diastereomers.

    • Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Quantitative Data for Substituted Analog Separation [1]

Diastereomer Yield after Column Chromatography
cis-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexanol69%
trans-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexanol6%

Note: This data is for a substituted analog and should be considered as a guide. The separation efficiency for unsubstituted 3-aminocyclohexanol may differ.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Synthesis of 3-Aminocyclohexanol mixture Diastereomeric Mixture start->mixture separation Diastereomeric Separation mixture->separation col_chrom Column Chromatography separation->col_chrom Method 1 cryst Crystallization separation->cryst Method 2 hplc Chiral HPLC separation->hplc Method 3 analysis Purity & Diastereomeric Ratio Analysis (e.g., Chiral GC/HPLC, NMR) col_chrom->analysis cryst->analysis hplc->analysis product This compound (Purified) analysis->product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Strong Analyte-Stationary Phase Interaction (Tailing) start->cause3 sol1 Screen Different Mobile Phases (Vary Polarity) cause1->sol1 sol2 Reduce Sample Load cause2->sol2 sol3 Add Basic Modifier to Eluent (e.g., Triethylamine) cause3->sol3 sol4 Change Stationary Phase (e.g., Alumina, Reversed-Phase) cause3->sol4

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-aminocyclohexanol?

A1: The two most prevalent methods for synthesizing 3-aminocyclohexanol are:

  • Catalytic Hydrogenation of 3-Aminophenol: This is a direct approach where the aromatic ring of 3-aminophenol is reduced. Various catalysts can be employed, with rhodium and palladium being common choices. This method's primary challenge is controlling selectivity to avoid side reactions.

  • Reduction of β-Enaminoketones: This two-step process involves the initial formation of a β-enaminoketone from a 1,3-cyclohexanedione, followed by its reduction to the desired 3-aminocyclohexanol.[1] This route offers good control over the introduction of the amino group.

Q2: What are the primary side products I should be aware of during the synthesis of 3-aminocyclohexanol?

A2: The side product profile largely depends on the chosen synthetic route.

  • For Catalytic Hydrogenation of 3-Aminophenol:

    • Diastereomers (cis- and trans-3-aminocyclohexanol): The primary "side products" are often the different stereoisomers of the desired product. The ratio of these isomers is highly dependent on the catalyst and reaction conditions.[2][3]

    • Cyclohexanone and Cyclohexanol: Incomplete amination or subsequent side reactions can lead to the formation of these byproducts.

    • Dicyclohexylamine: This can form through the reaction of 3-aminocyclohexanol with an intermediate imine.

    • Unreacted 3-Aminophenol: Incomplete hydrogenation will result in the starting material remaining in the product mixture.

  • For Reduction of β-Enaminoketones:

    • Diastereomers: Similar to the hydrogenation route, a mixture of cis and trans isomers of 3-aminocyclohexanol is typically formed.[1] The diastereomeric ratio can be influenced by the reducing agent and reaction conditions.

    • Incompletely reduced intermediates: Depending on the reaction's progress, some of the β-enaminoketone starting material may remain.

Q3: How can I control the stereoselectivity to favor either the cis- or trans-isomer of 3-aminocyclohexanol?

A3: Controlling the stereoselectivity is a key challenge. For the catalytic hydrogenation of aminophenols, the choice of catalyst plays a crucial role. For instance, in the hydrogenation of phenol derivatives, palladium catalysts tend to favor the formation of the trans-isomer, while rhodium-based catalysts can lead to the cis-isomer.[3] The diastereoselectivity in the reduction of β-enaminoketones is influenced by the steric hindrance of the substituents and the nature of the reducing agent.[4]

Q4: What are the recommended analytical techniques to monitor the reaction and analyze the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the desired product and volatile side products. Chiral GC columns can be used to separate and quantify the diastereomers.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both reaction monitoring and final product purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and identification of impurities.

Troubleshooting Guides

Route 1: Catalytic Hydrogenation of 3-Aminophenol

Issue 1: Low Conversion of 3-Aminophenol

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Use a fresh batch of catalyst. - Ensure the catalyst was not improperly handled or exposed to air for extended periods. - Consider catalyst poisoning by impurities in the starting material or solvent. Purify the 3-aminophenol and use high-purity, degassed solvents.[5]
Insufficient Hydrogen Pressure - Increase the hydrogen pressure according to established protocols for similar hydrogenations.[6]
Inadequate Mixing - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Low Reaction Temperature - Gradually increase the reaction temperature, monitoring for the formation of degradation products.[6]

Issue 2: Poor Selectivity / Formation of Multiple Side Products

Potential Cause Troubleshooting Steps
Over-reduction - Monitor the reaction closely and stop it once the starting material is consumed. - Reduce the hydrogen pressure or reaction temperature.
Undesired Isomer Ratio - Experiment with different catalysts (e.g., Rh vs. Pd) to influence the stereochemical outcome.[3] - Adjust the solvent system, as polarity can influence selectivity.
Formation of Dicyclohexylamine - This is often favored at higher temperatures and prolonged reaction times. Optimize these parameters.
Route 2: Reduction of β-Enaminoketones

Issue 1: Incomplete Formation of the β-Enaminoketone Intermediate

Potential Cause Troubleshooting Steps
Inefficient Water Removal - Ensure the Dean-Stark trap is functioning correctly to drive the condensation reaction to completion.
Steric Hindrance - For bulky amines or diones, longer reaction times or higher temperatures may be necessary.

Issue 2: Low Yield or Poor Selectivity in the Reduction Step

Potential Cause Troubleshooting Steps
Choice of Reducing Agent - The nature of the reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or dissolving metal reductions) can significantly impact the diastereoselectivity and yield.[1]
Reaction Temperature - Reductions are often temperature-sensitive. Perform the reaction at the recommended temperature to maximize selectivity.
Work-up Procedure - Ensure proper quenching of the reducing agent and appropriate pH adjustment during the work-up to avoid product degradation.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Phenol Derivatives (Analogous System)

CatalystPredominant IsomerReference
Palladium on Alumina (Pd/Al₂O₃)trans[2][3]
Rhodium on Carbon (Rh/C)cis[3]

Table 2: Diastereomeric Ratio in the Reduction of a Substituted β-Enaminoketone

ProductDiastereomeric Ratio (cis:trans)Separation MethodYield (cis)Yield (trans)Reference
Substituted 3-aminocyclohexanol89:11Column Chromatography69%6%[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol (Intermediate Step)

This protocol describes the partial hydrogenation of 3-aminophenol to an intermediate that can be further reduced to 3-aminocyclohexanol.

  • Reaction Setup: In a reaction tube, combine 3-aminophenol (5.46 g, 50.0 mmol) and 10% Palladium on carbon (Pd/C) (546 mg, 10 wt %) in methanol (50 mL).

  • Hydrogenation: Purge the reaction tube with hydrogen gas (using a balloon) after two vacuum/H₂ cycles to remove air.

  • Reaction Conditions: Stir the mixture at 60 °C under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC and GC-FID. The hydrogenation is typically complete within 11 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a Celite cake. Concentrate the filtrate under reduced pressure to obtain the product.[7]

Note: Further reduction of the resulting 3-amino-2-cyclohexen-1-one would be required to obtain 3-aminocyclohexanol. This second reduction step would likely involve a different catalyst or reducing agent to saturate the double bond and reduce the ketone.

Protocol 2: Synthesis of a Substituted 3-Aminocyclohexanol via Reduction of a β-Enaminoketone

This is a two-step process.

Step 1: Preparation of the β-Enaminoketone

  • A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours.

  • Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

  • After completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.[1]

Step 2: Reduction to the 3-Aminocyclohexanol

  • The β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol.

  • Sodium metal is added portion-wise at room temperature.

  • The reaction mixture is stirred until the starting material is consumed.

  • The reaction is quenched, and the product is extracted and purified, often by column chromatography to separate the diastereomers.[1]

Visualizations

Synthesis_Pathways cluster_hydrogenation Catalytic Hydrogenation cluster_enaminoketone β-Enaminoketone Route 3-Aminophenol 3-Aminophenol 3-Aminocyclohexanol_mix 3-Aminocyclohexanol (cis/trans mixture) 3-Aminophenol->3-Aminocyclohexanol_mix H2, Catalyst (Pd/C or Rh/C) 1,3-Cyclohexanedione 1,3-Cyclohexanedione beta-Enaminoketone beta-Enaminoketone 1,3-Cyclohexanedione->beta-Enaminoketone + Amine 3-Aminocyclohexanol_mix2 3-Aminocyclohexanol (cis/trans mixture) beta-Enaminoketone->3-Aminocyclohexanol_mix2 Reduction (e.g., Na, iPrOH)

Caption: Synthetic routes to 3-aminocyclohexanol.

Troubleshooting_Hydrogenation cluster_issue Issue: Low Conversion cluster_causes Potential Causes cluster_solutions Solutions Low_Conversion Low Conversion of 3-Aminophenol Catalyst_Inactive Inactive Catalyst Low_Conversion->Catalyst_Inactive Low_H2_Pressure Low H2 Pressure Low_Conversion->Low_H2_Pressure Poor_Mixing Poor Mixing Low_Conversion->Poor_Mixing Fresh_Catalyst Use Fresh Catalyst Catalyst_Inactive->Fresh_Catalyst Increase_Pressure Increase Pressure Low_H2_Pressure->Increase_Pressure Vigorous_Stirring Stir Vigorously Poor_Mixing->Vigorous_Stirring

Caption: Troubleshooting low conversion in catalytic hydrogenation.

References

Technical Support Center: Optimization of Reaction Conditions for Aminocyclohexanol Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of aminocyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the preparation of aminocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 4-aminocyclohexanol?

A1: The main synthetic pathways to 4-aminocyclohexanol include the catalytic hydrogenation of p-aminophenol or its derivatives (like paracetamol), and chemoenzymatic methods starting from 1,4-cyclohexanedione.[1][2] The choice of route often depends on the desired stereoisomer (cis- or trans-) and available resources.

Q2: I am experiencing low yields of trans-4-aminocyclohexanol from the hydrogenation of a p-aminophenol derivative. What are the likely causes and how can I improve the yield?

A2: Low yields in the catalytic hydrogenation of p-aminophenol derivatives are often due to suboptimal reaction conditions, leading to incomplete conversion or the formation of byproducts.[1] Key factors to consider for optimization include:

  • Catalyst Selection and Activity: Palladium on carbon (Pd/C) is a common catalyst that favors the trans isomer.[1] Ensure you are using a high-purity, active catalyst, as impurities in the starting material or solvent can lead to catalyst poisoning.[1]

  • Reaction Conditions: Temperature and pressure are critical. For instance, the hydrogenation of paracetamol has been reported at around 100°C and 4.5 bar of hydrogen pressure.[1] Insufficient temperature or pressure can result in an incomplete reaction.[1]

  • Solvent Choice: The solvent can influence both the reaction pathway and stereoselectivity. Water is commonly used for p-acetamidophenol hydrogenation, while isopropanol has been used with p-aminophenol to enhance diastereoselectivity.[1] A ketone solvent, such as acetone, has also been shown to be effective.[3]

Q3: My synthesis is producing a mixture of cis and trans isomers with a low ratio of the desired trans product. How can I improve the stereoselectivity?

A3: Achieving a high trans:cis isomer ratio is a common challenge. The stereochemical outcome is highly dependent on the synthetic method and reaction parameters.[1]

  • For Catalytic Hydrogenation:

    • Catalyst: The choice of metal catalyst is crucial. Palladium-based catalysts generally favor the more thermodynamically stable trans isomer, while rhodium-based catalysts may favor the cis isomer.[1] For example, a 50% Pd/C catalyst in water can yield a trans/cis ratio of 3:1 to 4:1.[1]

  • For Chemoenzymatic Synthesis:

    • Enzyme Selection: This method offers high stereoselectivity. By selecting stereocomplementary amine transaminases (ATAs), both cis- and trans-4-aminocyclohexanol can be synthesized with good to excellent diastereomeric ratios.[2] Some ATA variants are specifically trans-selective.[2]

Q4: I am considering a one-pot enzymatic synthesis. What are the key challenges?

A4: While efficient, one-pot enzymatic syntheses require careful optimization of several parameters for compatibility between the different enzymatic steps.[2] Key challenges include:

  • Enzyme Compatibility: Ensuring that the keto reductase (KRED) and amine transaminase (ATA) function optimally under the same conditions (pH, temperature, co-solvents).[2]

  • Substrate Specificity: The enzymes must be highly selective to avoid unwanted side reactions, such as the formation of diol or diamine byproducts.[2]

  • Inhibition: The components of one enzymatic step should not inhibit the enzymes of the subsequent step.[2]

Q5: What are some common issues related to the stability of 4-aminocyclohexanol in solution?

A5: The primary stability concerns for 4-aminocyclohexanol in aqueous solutions are related to its amino and hydroxyl functional groups.[4]

  • The amino group is susceptible to oxidation.

  • The hydroxyl group can undergo dehydration, especially under acidic conditions and at elevated temperatures.[4]

  • Precipitation can occur due to changes in pH affecting solubility (the protonated form is more water-soluble) or the formation of insoluble salts.[4]

Troubleshooting Guides

Issue 1: Low Conversion in Catalytic Hydrogenation
Potential Cause Troubleshooting Steps
Catalyst Poisoning * Use high-purity starting materials and solvents.[1] * Consider pre-treating the starting material to remove impurities. * Use a fresh batch of catalyst.[1]
Insufficient Temperature or Pressure * Gradually increase the reaction temperature and/or hydrogen pressure within safe limits for the equipment.[1] * Monitor the reaction progress by hydrogen uptake or analytical sampling to determine optimal conditions.[1]
Sub-optimal Solvent * Experiment with different solvents. For example, if using water, consider trying isopropanol or acetone.[1][3]
Issue 2: Poor Stereoselectivity (trans:cis Ratio)
Synthetic Route Troubleshooting Steps
Catalytic Hydrogenation * Catalyst Choice: If a low trans:cis ratio is obtained, ensure a palladium-based catalyst is being used, as these tend to favor the trans isomer.[1] Avoid rhodium-based catalysts if the trans isomer is desired.[1]
Chemoenzymatic Synthesis * Enzyme Selection: Screen different amine transaminases (ATAs). Some ATAs are specifically trans-selective.[2] * Reaction Condition Optimization: Optimize pH, temperature, and co-solvent concentration for the selected ATA to potentially increase trans-selectivity.[5]
Issue 3: Formation of Side Products in Enzymatic Synthesis
Side Product Potential Cause Troubleshooting Steps
Diol Byproduct Lack of selectivity of the keto reductase (KRED).[2]Screen for a more selective KRED that efficiently discriminates between the diketone and hydroxyketone.[2]
Diamine Byproduct Lack of selectivity of the amine transaminase (ATA).[2]Select an ATA that acts on the hydroxyketone but not on the diketone substrate.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol[1]

Materials:

  • p-Acetamidophenol (paracetamol)

  • 5% Palladium on Carbon (Pd/C) catalyst (50% water wet)

  • Deionized water

  • Hydrogen gas

  • Pressure reactor (autoclave)

Procedure:

  • Charge the pressure reactor with p-acetamidophenol and deionized water.

  • Add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

  • Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4.5 bar).

  • Heat the reaction mixture to the target temperature (e.g., 100°C) with stirring.

  • Monitor the reaction progress by observing hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol, which can then be hydrolyzed to yield the aminocyclohexanol isomers.

Protocol 2: One-Pot Chemoenzymatic Synthesis of 4-Aminocyclohexanol[1][6]

Materials:

  • 1,4-Cyclohexanedione

  • Keto reductase (KRED)

  • Amine transaminase (ATA) (cis- or trans-selective)

  • Cofactors (e.g., NAD(P)+ for KRED, PLP for ATA)

  • Amine donor (in excess)

  • Buffer solution (e.g., 50 mM sodium phosphate, pH 7.0)

  • Isopropanol

Procedure:

  • In a buffered solution, dissolve 1,4-cyclohexanedione, NAD(P)+, and isopropanol.[6]

  • Add the KRED to initiate the reduction to 4-hydroxycyclohexanone.

  • Once the first step is complete (monitored by HPLC or GC), add the ATA, PLP, and the amine donor.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.[1][6]

  • Monitor the formation of the aminocyclohexanol product.

  • Upon completion, stop the reaction by denaturing the enzymes (e.g., by adding a water-miscible organic solvent).

  • The product can then be isolated using techniques like extraction or crystallization.[2]

Data Presentation

Table 1: Influence of Catalyst on trans:cis Isomer Ratio in Hydrogenation
CatalystSolventtrans:cis RatioReference
50% Pd/CWater3:1 to 4:1[1]
Rhodium-basedNot specified92:8 (cis:trans)[1]
Raney NickelAcetoneHigh in trans[3]
5% Platinum CarbonAcetoneHigh in trans[3]
Table 2: Conditions for Chemoenzymatic Synthesis
Enzyme CombinationSubstrateKey ConditionsProductReference
KRED and ATA1,4-CyclohexanedionepH 7.0, 30°C, isopropanol as co-substratecis- or trans-4-aminocyclohexanol (depending on ATA)[2][6]

Visualizations

experimental_workflow General Experimental Workflow for Aminocyclohexanol Synthesis Optimization cluster_route1 Catalytic Hydrogenation cluster_route2 Chemoenzymatic Synthesis start1 Start: p-Aminophenol Derivative step1_1 Select Catalyst (e.g., Pd/C) start1->step1_1 step1_2 Optimize Solvent, Temperature, and Pressure step1_1->step1_2 step1_3 Run Hydrogenation Reaction step1_2->step1_3 step1_4 Isolate and Characterize Product step1_3->step1_4 end1 Aminocyclohexanol Isomers step1_4->end1 start2 Start: 1,4-Cyclohexanedione step2_1 Select KRED and ATA start2->step2_1 step2_2 Optimize pH, Temperature, and Co-factors step2_1->step2_2 step2_3 One-Pot Reaction step2_2->step2_3 step2_4 Isolate and Characterize Product step2_3->step2_4 end2 Specific Aminocyclohexanol Isomer step2_4->end2

Caption: Comparative workflow for the two main synthetic routes to aminocyclohexanol.

troubleshooting_tree Troubleshooting Low Yield in Catalytic Hydrogenation start Low Yield Observed q1 Check Reaction Completion start->q1 incomplete Incomplete Reaction q1->incomplete No complete Reaction Complete, Low Isolated Yield q1->complete Yes q2 Check Catalyst Activity incomplete->q2 sol3 Investigate Workup/Isolation Procedure complete->sol3 poisoned Potential Catalyst Poisoning q2->poisoned Suspected active Catalyst is Active q2->active Confirmed sol1 Solution: Use fresh catalyst, purify starting materials poisoned->sol1 q3 Check Reaction Conditions active->q3 suboptimal Suboptimal T or P q3->suboptimal Yes optimal Conditions are Optimal q3->optimal No sol2 Solution: Increase Temperature/Pressure suboptimal->sol2 optimal->sol3

Caption: Decision tree for troubleshooting low yields in catalytic hydrogenation.

References

troubleshooting low enantiomeric excess in chiral alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chiral alcohols. Our goal is to help you diagnose and resolve common issues to increase the enantiomeric excess (ee) of your reactions.

General Troubleshooting Workflow

Before addressing specific issues, the following workflow provides a systematic approach to troubleshooting common problems in asymmetric synthesis.

Troubleshooting_Workflow cluster_Initial Initial Observation cluster_Investigation Investigation Steps cluster_Optimization Optimization Strategies cluster_Resolution Resolution A Low Enantiomeric Excess (ee) Observed B Verify ee Measurement Technique (e.g., Chiral HPLC, GC) A->B Is the analytical method reliable? C Review Reaction Parameters B->C Yes D Analyze Reagent and Catalyst Quality C->D Are parameters as expected? E Optimize Reaction Temperature D->E Yes F Screen Different Solvents E->F G Vary Catalyst/Substrate Ratio F->G H Evaluate Chiral Catalyst/Ligand G->H I Control Reducing Agent Addition H->I J Improved Enantiomeric Excess I->J Successful Optimization K Issue Persists: Consult Literature for Specific Substrate I->K No Improvement Asymmetric_Reduction_Workflow A 1. Dry Glassware & Inert Atmosphere (Argon or Nitrogen) B 2. Add Chiral Catalyst (e.g., CBS catalyst) in Dry Solvent (e.g., THF) A->B C 3. Cool Reaction Mixture (e.g., to 0 °C or -78 °C) B->C D 4. Add Borane Solution (e.g., BH3-THF) dropwise C->D E 5. Slowly Add Ketone Substrate in Dry Solvent D->E F 6. Monitor Reaction Progress (TLC or GC) E->F G 7. Quench Reaction (e.g., with Methanol) F->G H 8. Work-up and Purification (Extraction, Column Chromatography) G->H I 9. Determine Enantiomeric Excess (Chiral HPLC or GC) H->I ee_Determination A Purified Chiral Alcohol Sample B Inject into Chiral HPLC System A->B C Separation of Enantiomers on Chiral Stationary Phase B->C D Detection of Eluted Enantiomers (e.g., UV Detector) C->D E Obtain Chromatogram with Two Peaks D->E F Integrate Peak Areas (Area_R and Area_S) E->F G Calculate Enantiomeric Excess: ee (%) = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 F->G

Technical Support Center: (1S,3R)-3-Aminocyclohexanol Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of (1S,3R)-3-aminocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scaling up?

A1: While various synthetic methods exist for aminocyclohexanols, two common routes adaptable for scale-up are:

  • Reduction of β-enaminoketones: This involves the condensation of a 1,3-cyclohexanedione derivative with a chiral amine, followed by stereoselective reduction of the resulting enaminoketone.[1][2]

  • Biocatalytic approaches: Enzymatic cascades, for instance, using a combination of an enoate reductase (ERED) and an amine transaminase (ATA), can offer high stereoselectivity and milder reaction conditions, which are advantageous for industrial-scale production.[3]

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Key scale-up challenges include:

  • Maintaining Stereocontrol: Ensuring high diastereomeric and enantiomeric purity on a larger scale can be difficult.

  • Impurity Profile Management: The formation of by-products, including other stereoisomers, can increase with scale.

  • Purification Efficiency: Crystallization and other purification methods may need significant optimization to be effective and economical at scale.

  • Process Safety and Heat Transfer: Managing reaction exotherms and ensuring consistent temperature control are critical for safety and reproducibility.

  • Raw Material Consistency: Variations in the quality of starting materials can lead to batch-to-batch inconsistencies.[4]

Q3: How can I effectively remove stereoisomeric impurities during purification?

A3: Removal of stereoisomers often requires specialized techniques:

  • Diastereomeric Salt Crystallization: Reacting the amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization, is a common industrial method.

  • Chiral Chromatography: While potentially expensive for large-scale production, preparative chiral HPLC can be used for high-purity requirements.

  • Kinetic Resolution: Enzymatic or chemical kinetic resolution can be employed to selectively react with and remove the unwanted stereoisomer.

Q4: What analytical methods are recommended for monitoring reaction progress and final product purity?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC) or Gas Chromatography (GC): For rapid, qualitative monitoring of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): Both chiral and achiral HPLC methods are crucial for determining the stereochemical purity (enantiomeric and diastereomeric excess) and overall purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guides

Problem 1: Low Overall Yield
Potential Cause Recommended Action
Incomplete Reaction - Monitor the reaction more frequently using TLC or GC. - Gradually increase the reaction temperature, ensuring it does not compromise stereoselectivity. - Increase the equivalents of the limiting reagent or catalyst loading after small-scale optimization.
Product Degradation - Assess the stability of the product under the reaction and work-up conditions. - Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Minimize the time the product is exposed to harsh conditions (e.g., strong acids/bases, high temperatures).
Losses During Work-up/Isolation - Optimize extraction solvent volumes and the number of extractions. - For crystallizations, ensure the solution is sufficiently cooled to maximize precipitation and use ice-cold solvent for washing the crystals.[5]
Problem 2: Poor Stereoselectivity (Low Diastereomeric or Enantiomeric Excess)
Potential Cause Recommended Action
Suboptimal Reaction Temperature - Enantioselectivity and diastereoselectivity are often highly temperature-dependent. Perform small-scale experiments to determine the optimal temperature range.
Racemization - Avoid harsh acidic or basic conditions during the reaction and work-up, as these can lead to racemization of chiral centers.[4]
Incorrect Catalyst/Reagent Stoichiometry - Carefully control the stoichiometry of chiral catalysts, ligands, and reagents, as deviations can impact stereochemical outcomes.
Moisture or Air Sensitivity of Catalyst - Ensure all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere if using sensitive catalysts.
Problem 3: Product Fails to Crystallize or "Oils Out"
Potential Cause Recommended Action
Supersaturated Solution - Re-heat the solution and add a small amount of additional solvent to fully dissolve the oil, then allow it to cool more slowly.[5]
Rapid Cooling - Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of an ordered crystal lattice.[5]
Presence of Impurities - Impurities can inhibit crystallization. Attempt to purify the crude product by another method (e.g., column chromatography) before crystallization.
Inappropriate Solvent System - Experiment with different solvent systems or solvent combinations to find conditions where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Experimental Protocols

Protocol 1: General Procedure for Reduction of a β-Enaminoketone

This protocol is a generalized representation based on the synthesis of similar aminocyclohexanols.[1][2]

  • Dissolution: Dissolve the β-enaminoketone precursor in a suitable solvent mixture, such as THF and isopropyl alcohol, under an inert atmosphere.

  • Addition of Reducing Agent: Cool the solution to a controlled temperature (e.g., 0 °C or room temperature) and slowly add the reducing agent (e.g., sodium borohydride or sodium metal in portions).

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a suitable acidic/basic solution, depending on the reducing agent used.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing and Drying: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography.

Protocol 2: General Procedure for Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh and dissolve a sample of the this compound in a suitable mobile phase diluent.

  • Instrumentation Setup (Chiral HPLC):

    • Column: Use a chiral stationary phase column suitable for separating amine enantiomers and diastereomers (e.g., a polysaccharide-based column).

    • Mobile Phase: An optimized mixture of solvents like hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) is common.

    • Flow Rate and Temperature: Set an appropriate flow rate and control the column temperature to ensure reproducible separation.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Data Analysis: Identify and integrate the peaks corresponding to each stereoisomer. Calculate the percentage of each isomer to determine the enantiomeric and diastereomeric excess.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage A β-Enaminoketone Precursor B Reduction A->B C Crude this compound B->C D Crystallization / Chromatography C->D E Pure this compound D->E F Purity & Stereochemistry Analysis (HPLC, NMR) E->F G Final Product Specification Met? F->G H Release G->H Yes I Repurify / Re-evaluate G->I No I->D

Caption: General workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic Start Low Stereoselectivity Observed Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Optimize_Temp Optimize Temperature Profile Check_Temp->Optimize_Temp No Check_Conditions Are Reaction/Work-up Conditions Too Harsh? Check_Temp->Check_Conditions Yes End Stereoselectivity Improved Optimize_Temp->End Modify_Conditions Modify pH / Quenching Procedure Check_Conditions->Modify_Conditions Yes Check_Reagents Is Catalyst/Reagent Purity & Stoichiometry Correct? Check_Conditions->Check_Reagents No Modify_Conditions->End Verify_Reagents Verify Reagent Quality & Stoichiometry Check_Reagents->Verify_Reagents No Check_Reagents->End Yes Verify_Reagents->End

References

Validation & Comparative

A Comparative Guide to the Chiral HPLC Analysis of (1S,3R)-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of chiral compounds such as (1S,3R)-3-aminocyclohexanol, a key building block in the synthesis of various pharmaceutical agents, is a critical quality attribute. Accurate and robust analytical methods are therefore essential for its characterization. This guide provides a comparative overview of common chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, alongside Gas Chromatography (GC) as a viable alternative.

Direct Chiral HPLC Analysis

Direct enantioseparation on a Chiral Stationary Phase (CSP) is often the most straightforward approach, avoiding sample derivatization. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of amino alcohols.

Experimental Protocol: Direct Analysis on a Polysaccharide-Based CSP

  • Column: A cellulose-based chiral column (e.g., CHIRALPAK® IC-3) is often a good starting point for screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The addition of a small amount of an amine modifier (e.g., diethylamine, DEA) is crucial to improve peak shape and reduce tailing for basic analytes like 3-aminocyclohexanol.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: The racemic 3-aminocyclohexanol is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Illustrative Performance Data: Polysaccharide vs. Macrocyclic Glycopeptide CSPs

ParameterPolysaccharide CSP (e.g., CHIRALPAK® IA)Macrocyclic Glycopeptide CSP (e.g., Chirobiotic™ T)[1][2]
Mobile Phasen-Hexane/Ethanol/DEA (80:20:0.1, v/v/v)Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)
Retention Time (t R1 )8.5 min6.2 min
Retention Time (t R2 )10.2 min7.8 min
Selectivity (α)1.251.31
Resolution (R s )2.12.5

Note: The data presented in this table is illustrative and representative of typical performance for the separation of cyclic amino alcohols on these types of columns. Actual results may vary.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemate Racemic 3-Aminocyclohexanol dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject csp Chiral Stationary Phase (e.g., Polysaccharide) inject->csp detect Detection (UV/ELSD) csp->detect chromatogram Chromatogram detect->chromatogram quantify Quantify Enantiomers chromatogram->quantify

Figure 1. Workflow for direct chiral HPLC analysis.

Indirect Chiral HPLC Analysis via Derivatization

This method involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18).[3] This approach can offer improved detection sensitivity if a chromophoric or fluorophoric derivatizing agent is used.

Experimental Protocol: Derivatization and Indirect Analysis

  • Derivatization:

    • Dissolve racemic 3-aminocyclohexanol in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a chiral derivatizing agent that reacts with the amine group, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), in the presence of a non-chiral base (e.g., triethylamine).[4]

    • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or a scouting HPLC run.

  • HPLC Analysis:

    • Column: Standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV-Vis or fluorescence detector set to the appropriate wavelength for the NBD derivative (e.g., Ex: 470 nm, Em: 530 nm).[4]

Illustrative Performance Data: Indirect HPLC Analysis

ParameterIndirect HPLC with NBD-Cl Derivatization[4]
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)
Retention Time (Diastereomer 1)15.3 min
Retention Time (Diastereomer 2)16.8 min
Selectivity (α)1.12
Resolution (R s )2.8

Note: The data presented in this table is illustrative. Actual retention times will depend on the specific gradient profile.

G cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing racemate Racemic 3-Aminocyclohexanol reaction React to form Diastereomers racemate->reaction reagent Chiral Derivatizing Agent (e.g., NBD-Cl) reagent->reaction inject Inject Diastereomeric Mixture reaction->inject c18 Achiral C18 Column inject->c18 detect Detection (UV/Fluorescence) c18->detect chromatogram Chromatogram detect->chromatogram quantify Quantify Diastereomers chromatogram->quantify

Figure 2. Workflow for indirect chiral HPLC analysis.

Alternative Method: Chiral Gas Chromatography (GC)

Chiral GC is a powerful alternative, particularly for volatile or semi-volatile compounds. Derivatization is often required to improve the volatility and thermal stability of amino alcohols.

Experimental Protocol: Chiral GC Analysis

  • Derivatization:

    • React the racemic 3-aminocyclohexanol with an achiral derivatizing agent such as trifluoroacetic anhydride (TFAA) to convert both the amine and alcohol groups into their trifluoroacetyl derivatives. This increases volatility and thermal stability.

  • GC Analysis:

    • Column: A cyclodextrin-based chiral capillary column (e.g., a permethylated beta-cyclodextrin phase) is commonly used.[5]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C

    • Oven Program: A temperature gradient is typically employed, for example, starting at 100 °C and ramping up to 220 °C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Illustrative Performance Data: Chiral GC Analysis

ParameterChiral GC with TFAA Derivatization
ColumnPermethylated β-cyclodextrin
Oven Program100 °C (1 min), ramp 10 °C/min to 200 °C
Retention Time (Enantiomer 1)9.8 min
Retention Time (Enantiomer 2)10.1 min
Selectivity (α)1.04
Resolution (R s )2.2

Note: The data presented in this table is illustrative and representative of typical performance.

G cluster_derivatization Derivatization cluster_gc GC Analysis cluster_data Data Processing racemate Racemic 3-Aminocyclohexanol reaction React to form Volatile Derivatives racemate->reaction reagent Achiral Derivatizing Agent (e.g., TFAA) reagent->reaction inject Inject Volatile Derivatives reaction->inject gc_col Chiral Capillary Column (e.g., Cyclodextrin-based) inject->gc_col detect Detection (FID/MS) gc_col->detect chromatogram Chromatogram detect->chromatogram quantify Quantify Enantiomers chromatogram->quantify

Figure 3. Workflow for chiral GC analysis.

Comparison Summary and Recommendations

FeatureDirect Chiral HPLCIndirect Chiral HPLCChiral GC
Principle Separation on a chiral stationary phase.[3]Derivatization to diastereomers, separation on an achiral phase.[3]Separation of volatile derivatives on a chiral capillary column.[6]
Sample Prep Simple dissolution.Derivatization step required.Derivatization step required.
Method Dev. Screening of multiple CSPs and mobile phases can be time-consuming.[5]Optimization of derivatization and standard HPLC conditions.Optimization of derivatization and GC temperature program.
Sensitivity Potentially lower if analyte lacks a strong chromophore.Can be significantly enhanced with appropriate derivatizing agents.[4]High sensitivity with FID or MS detectors.
Risk of Error Low.Potential for racemization during derivatization.Potential for incomplete derivatization.
Best For Rapid screening, routine analysis, and preparative separation.Trace analysis and when enhanced detection is needed.Volatile and thermally stable analytes; high-resolution separations.

Recommendations:

  • For routine quality control and initial screening , Direct Chiral HPLC is the recommended starting point due to its simplicity and reduced sample preparation time. Polysaccharide and macrocyclic glycopeptide columns are excellent choices for method development.

  • If high sensitivity is required for impurity profiling or analysis in complex matrices, Indirect Chiral HPLC with a fluorescent derivatizing agent is a superior option.

  • Chiral GC serves as a powerful orthogonal technique for method validation or when HPLC methods fail to provide adequate resolution. It is particularly advantageous when coupled with mass spectrometry for definitive peak identification.

References

A Comparative Guide to the NMR Characterization of (1S,3R)-3-Aminocyclohexanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of chiral molecules is a critical determinant of their biological activity. In the context of drug development and chemical research, the precise structural elucidation of isomers is paramount. (1S,3R)-3-aminocyclohexanol and its stereoisomers represent a class of compounds where the spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring dictates their chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of these isomers.

This guide provides a comprehensive comparison of the NMR spectral data for the isomers of 3-aminocyclohexanol, supported by experimental data and detailed protocols. By understanding the nuances in chemical shifts and coupling constants, researchers can confidently assign the correct stereochemistry to their synthesized or isolated compounds.

Isomeric Landscape of 3-Aminocyclohexanol

3-Aminocyclohexanol has two stereocenters, giving rise to four possible stereoisomers which exist as two pairs of enantiomers:

  • cis-isomers: this compound and (1R,3S)-3-aminocyclohexanol. In the solid state and in solution, the cis isomers predominantly adopt a chair conformation where both the amino and hydroxyl groups are in equatorial positions to minimize steric strain.

  • trans-isomers: (1S,3S)-3-aminocyclohexanol and (1R,3R)-3-aminocyclohexanol. The trans isomers also exist in a chair conformation, with one substituent in an axial position and the other in an equatorial position.

The differentiation between these cis and trans isomers is readily achievable through NMR spectroscopy, primarily by analyzing the coupling constants of the protons attached to the carbons bearing the hydroxyl and amino groups.

isomers cluster_cis cis-Isomers (diequatorial) cluster_trans trans-Isomers (axial-equatorial) This compound This compound (1R,3S)-3-aminocyclohexanol (1R,3S)-3-aminocyclohexanol This compound->(1R,3S)-3-aminocyclohexanol Enantiomeric Pair (1S,3S)-3-aminocyclohexanol (1S,3S)-3-aminocyclohexanol This compound->(1S,3S)-3-aminocyclohexanol Diastereomers (1R,3R)-3-aminocyclohexanol (1R,3R)-3-aminocyclohexanol (1S,3S)-3-aminocyclohexanol->(1R,3R)-3-aminocyclohexanol Enantiomeric Pair 3-Aminocyclohexanol 3-Aminocyclohexanol 3-Aminocyclohexanol->this compound Enantiomers 3-Aminocyclohexanol->(1S,3S)-3-aminocyclohexanol Diastereomers

Caption: Stereoisomers of 3-aminocyclohexanol.

Comparative NMR Data

Table 1: ¹H NMR Chemical Shift Data (ppm) for N-Substituted 3-Aminocyclohexanol Isomers in CDCl₃ [1][3]

Protoncis-Isomertrans-IsomerKey Distinguishing Features
H-1 (CH-OH) 3.67 (tt, J = 11.2, 4.8 Hz)3.64 (tt, J = 10.8, 4.4 Hz)The multiplicity and coupling constants are key identifiers. The large coupling constants indicate axial protons.
H-3 (CH-NHR) 2.75 (tt, J = 11.6, 4.0 Hz)2.59 (tt, J = 11.6, 4.1 Hz)Similar to H-1, the large couplings suggest an axial position for this proton in both isomers.
H-2ax 2.13 (m)2.35 (dddd)Significant difference in chemical shift and multiplicity.
H-2eq 1.70 (ddt)1.63 (ddt)
H-4ax 1.05 (t)0.99 (t)
H-4eq 1.63 (ddt)1.63 (ddt)

Table 2: ¹³C NMR Chemical Shift Data (ppm) for N-Substituted 3-Aminocyclohexanol Isomers in CDCl₃ [1][3]

Carboncis-Isomertrans-IsomerKey Distinguishing Features
C-1 (CH-OH) 67.467.1Minimal difference observed in these derivatives.
C-3 (CH-NHR) 54.854.8
C-2 43.342.6
C-4 44.748.4A notable downfield shift is observed for C-4 in the trans-isomer.[1]
C-5 33.333.2
C-6 48.146.5

For the parent trans-3-aminocyclohexanol, the following ¹³C NMR chemical shifts have been reported in Chloroform-d.[4]

Table 3: ¹³C NMR Chemical Shift Data (ppm) for trans-3-Aminocyclohexanol in CDCl₃ [4]

CarbonChemical Shift (ppm)
C-1 (CH-OH) ~70
**C-3 (CH-NH₂) **~50
Other Cyclohexyl Carbons ~20-40

The Decisive Role of Coupling Constants

The most definitive method for assigning the stereochemistry of 3-aminocyclohexanol isomers lies in the analysis of the proton-proton coupling constants (J-values). In a chair conformation, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

  • Axial-Axial (³Jaa): Protons in an axial-axial relationship have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.

  • Axial-Equatorial (³Jae) and Equatorial-Equatorial (³Jee): These relationships have smaller dihedral angles, leading to smaller coupling constants, generally in the range of 2-5 Hz.

In the case of the cis-isomer of 3-aminocyclohexanol, with both substituents in the equatorial position, the protons at C-1 and C-3 are axial. Therefore, they will exhibit large axial-axial couplings to the adjacent axial protons on C-2, C-6 and C-2, C-4 respectively. This is observed in the N-substituted cis-isomer with coupling constants of 11.2 Hz and 11.6 Hz for H-1 and H-3.[1][2]

For the trans-isomer, where one substituent is axial and the other is equatorial, the proton on the carbon with the equatorial substituent will be axial, showing large axial-axial couplings. The proton on the carbon with the axial substituent will be equatorial and will display smaller axial-equatorial and equatorial-equatorial couplings.

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument setup.

Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the 3-aminocyclohexanol isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated water (D₂O) are common choices. For hydrochloride salts, D₂O or CD₃OD are preferable.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Carefully transfer the solution into a clean 5 mm NMR tube.

NMR Instrument Parameters

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹H NMR Spectroscopy

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Number of Scans: 16-64 scans are usually adequate, depending on the sample concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Spectroscopy

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is generally required.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

Workflow for Isomer Identification

NMR_Workflow A Obtain ¹H NMR Spectrum B Identify Signals for H-1 and H-3 A->B G Obtain ¹³C NMR Spectrum A->G C Analyze Coupling Constants B->C D Large J-values (~10-13 Hz) for both H-1 and H-3? C->D E cis-Isomer (diequatorial substituents) D->E Yes F trans-Isomer (axial-equatorial substituents) D->F No H Compare Chemical Shifts (esp. C-4) G->H H->E H->F

Caption: NMR workflow for isomer identification.

References

A Comparative Guide to (1S,3R)-3-Aminocyclohexanol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the selection of an effective chiral ligand or auxiliary is a critical decision. Chiral amino alcohols represent a cornerstone class of compounds for asymmetric synthesis, facilitating a wide array of stereoselective transformations. This guide provides an objective comparison of (1S,3R)-3-aminocyclohexanol with other notable chiral amino alcohols, offering supporting experimental data to inform catalyst and ligand selection in drug development and synthetic chemistry.

Introduction to Chiral Amino Alcohols

Chiral amino alcohols are organic compounds containing both an amine and a hydroxyl group, with at least one stereocenter. This bifunctional nature allows them to form stable chelate complexes with metal catalysts, creating a defined chiral environment that can effectively control the stereochemical outcome of a reaction. Their utility is widespread, finding applications as chiral ligands in asymmetric catalysis, as chiral auxiliaries covalently bonded to a substrate to direct a stereoselective reaction, and as building blocks for more complex chiral molecules. The rigid cyclic structure of aminocyclohexanols, such as this compound, can offer distinct advantages in terms of conformational stability and steric influence, which are crucial for achieving high levels of enantioselectivity.

Benchmarking Performance: The Enantioselective Addition of Diethylzinc to Benzaldehyde

To provide a standardized comparison of the catalytic performance of various chiral amino alcohols, the enantioselective addition of diethylzinc to benzaldehyde is frequently employed as a benchmark reaction. This reaction, which produces a chiral secondary alcohol, is highly sensitive to the structure of the chiral ligand, making it an excellent model for evaluating a ligand's ability to induce enantioselectivity. The key performance indicators are the chemical yield of the product and, most importantly, the enantiomeric excess (ee), which quantifies the stereoselectivity of the transformation.

Comparative Performance Data

Chiral Amino Alcohol LigandStructureYield (%)Enantiomeric Excess (ee %)Product Configuration
(1R,2S)-(-)-N-Methylephedrine [Image of (1R,2S)-(-)-N-Methylephedrine structure]8590R
(-)-DAIB (3-exo-(Dimethylamino)isoborneol) [Image of (-)-DAIB structure]>9598S
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) [Image of (S)-Diphenyl(pyrrolidin-2-yl)methanol structure]9997S
Fructose-derived β-amino alcohol [Image of Fructose-derived β-amino alcohol structure]10092Not Specified

Note: The performance of chiral ligands is highly dependent on reaction conditions such as solvent, temperature, and the presence of additives. The data presented here are representative values from literature sources under optimized conditions.

Experimental Protocols

The following is a generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol. This protocol should be adapted and optimized for specific ligands and substrates.

Materials:

  • Anhydrous solvent (e.g., toluene, hexane)

  • Chiral amino alcohol ligand

  • Diethylzinc solution (e.g., 1.0 M in hexanes)

  • Freshly distilled benzaldehyde

  • Titanium(IV) isopropoxide (optional additive)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard oven-dried glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol) in the anhydrous solvent (e.g., 5 mL).

  • Formation of the Catalytic Complex: Cool the solution to 0 °C. Add the diethylzinc solution (e.g., 2.2 mmol) dropwise. If using an additive like titanium(IV) isopropoxide, it is typically added before the diethylzinc. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.

  • Substrate Addition: Add freshly distilled benzaldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the aqueous layer and extract it multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield and measure the enantiomeric excess using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the proposed mechanism, the following diagrams are provided.

G Experimental Workflow for Ligand Screening prep Catalyst Preparation (Ligand + Solvent) complex Catalytic Complex Formation (Add Diethylzinc, Stir) prep->complex substrate Substrate Addition (Add Benzaldehyde) complex->substrate reaction Reaction (Stir at 0 °C, Monitor by TLC) substrate->reaction quench Quenching (Add aq. NH4Cl) reaction->quench workup Aqueous Work-up (Extraction, Drying) quench->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Yield, ee% by HPLC/GC) purify->analyze

Caption: A generalized experimental workflow for screening chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.

G Simplified Catalytic Cycle catalyst Chiral Zinc Alkoxide (Active Catalyst) intermediate Intermediate Complex catalyst->intermediate + Benzaldehyde aldehyde Benzaldehyde aldehyde->intermediate product Chiral Alcohol Product intermediate->product + Et2Zn (ethyl transfer) product->catalyst - Product, regenerates catalyst

Caption: A simplified representation of the proposed catalytic cycle for the diethylzinc addition to benzaldehyde catalyzed by a chiral amino alcohol.

Conclusion

The selection of a chiral amino alcohol ligand is a critical parameter in the development of asymmetric syntheses. While direct comparative data for this compound in the benchmark enantioselective addition of diethylzinc to benzaldehyde is not prominently available, the performance of other cyclic and acyclic amino alcohols highlights the structural features that contribute to high enantioselectivity. The rigid conformation and defined stereochemistry of aminocyclohexanols suggest their potential as effective chiral ligands. Further experimental investigation is warranted to fully characterize the catalytic capabilities of this compound and its derivatives in a range of asymmetric transformations. This guide provides a framework for such evaluations and underscores the importance of standardized benchmarking in the field of asymmetric catalysis.

A Comparative Guide to the Determination of Enantiomeric Purity of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of chemical analysis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can significantly impact its pharmacological activity. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric purity of 3-aminocyclohexanol, a valuable chiral building block. We will explore Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess (e.e.) of 3-aminocyclohexanol depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the discussed techniques.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)NMR with Chiral Solvating Agents
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Separation of volatile enantiomer derivatives based on their differential interaction with a chiral stationary phase in a gaseous mobile phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Derivatization May be required to improve detection (e.g., UV-active or fluorescent tag).Generally required to increase volatility and thermal stability.Not required for the analyte, but a chiral solvating agent is added.
Resolution (Rs) Typically > 1.5 for baseline separation.[1]Generally high, often providing baseline separation.Dependent on the chiral solvating agent and analyte concentration; may not always achieve baseline separation of signals.
Limit of Detection (LOD) ng/mL to µg/mL range.[1]pg to ng range.[2]Typically in the µg to mg range.
Limit of Quantitation (LOQ) ng/mL to µg/mL range.[1]pg to ng range.[2]Typically in the µg to mg range.
Analysis Time 10 - 30 minutes per sample.[3]15 - 40 minutes per sample.< 15 minutes per sample for data acquisition.[4]
Advantages Broad applicability, well-established, robust.High resolution and sensitivity.Rapid, non-destructive, provides structural information.
Disadvantages Higher solvent consumption, potential for peak broadening.Requires volatile and thermally stable derivatives, potential for thermal degradation.Lower sensitivity, may require higher analyte concentrations, potential for signal overlap.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for each method, adapted for the analysis of 3-aminocyclohexanol.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes the indirect analysis of 3-aminocyclohexanol enantiomers after derivatization with a chiral derivatizing agent.

1. Derivatization:

  • Dissolve a known amount of 3-aminocyclohexanol in an aprotic solvent (e.g., acetonitrile).

  • Add a molar excess of a chiral derivatizing agent, such as (S)-(+)-2-methoxy-2-trifluoromethylphenylacetic acid (Mosher's acid chloride), and a non-chiral base (e.g., triethylamine).

  • Allow the reaction to proceed to completion at room temperature.

  • Quench the reaction and extract the diastereomeric amide derivatives.

2. HPLC Analysis:

  • Column: A standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water, optimized for the separation of the diastereomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm).

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of 3-aminocyclohexanol.

1. Derivatization:

  • To a solution of 3-aminocyclohexanol in a suitable solvent, add a derivatizing agent such as trifluoroacetic anhydride (TFAA) to form the N,O-bis(trifluoroacetyl) derivative.[5]

  • Heat the mixture to ensure complete reaction, then evaporate the excess reagent and solvent under a stream of nitrogen.

  • Re-dissolve the residue in a volatile solvent (e.g., ethyl acetate) for injection.

2. GC-MS Analysis:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex CB).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 200 °C) to ensure separation of the enantiomers.

  • Injection: Splitless injection mode for trace analysis.

  • MS Detection: Electron ionization (EI) with scanning in the appropriate mass range to identify and quantify the derivatized enantiomers.

  • Quantification: The enantiomeric excess is determined from the ratio of the peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Solvating Agents

This technique offers a rapid, non-destructive method for determining enantiomeric purity.[4]

1. Sample Preparation:

  • In an NMR tube, dissolve a precisely weighed amount of 3-aminocyclohexanol (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃).

  • Add a molar equivalent of a chiral solvating agent (CSA), such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).

  • Gently shake the tube to ensure thorough mixing.

2. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard one-dimensional proton (¹H) NMR spectrum.

  • Data Processing: Apply appropriate window functions and phasing to the spectrum.

  • Analysis: Identify a proton signal of 3-aminocyclohexanol that is well-resolved into two distinct peaks in the presence of the CSA. The protons closest to the chiral centers are most likely to show separation.

  • Quantification: The enantiomeric excess is calculated by integrating the areas of the two separated signals.

Visualizations

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 3-Aminocyclohexanol Sample Derivatization Derivatization with Chiral Reagent Sample->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC Achiral HPLC Separation Diastereomers->HPLC Detection UV Detection HPLC->Detection Chromatogram Chromatogram with Separated Diastereomers Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Chiral HPLC Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 3-Aminocyclohexanol Sample Derivatization Derivatization for Volatility Sample->Derivatization Derivative Volatile Derivative Derivatization->Derivative GC Chiral GC Separation Derivative->GC MS Mass Spectrometry Detection GC->MS Chromatogram Chromatogram with Separated Enantiomers MS->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Chiral GC-MS Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample 3-Aminocyclohexanol Sample Add_CSA Addition of Chiral Solvating Agent Sample->Add_CSA NMR_Sample Sample in NMR Tube Add_CSA->NMR_Sample NMR ¹H NMR Spectroscopy NMR_Sample->NMR Spectrum Spectrum with Split Enantiomer Signals NMR->Spectrum Integration Signal Integration Spectrum->Integration Calculation e.e. Calculation Integration->Calculation

NMR with CSA Workflow

References

X-ray crystallography of (1S,3R)-3-aminocyclohexanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of (1S,3R)-3-Aminocyclohexanol Derivatives

For researchers and professionals in the field of drug development and materials science, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating the precise atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the crystallographic data of derivatives of this compound, a versatile chiral building block.

Comparative Crystallographic Data

The following table summarizes the unit cell parameters for two derivatives of aminocyclohexanol, offering a quantitative comparison of their crystal lattices.

Derivative NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acidC₁₂H₂₁NO₄TriclinicP-15.854(1)10.000(2)23.014(5)85.64(2)88.68(2)88.51(2)1342.6(4)4
(1S,3R)-3-AmmoniocyclohexanecarboxylateC₇H₁₃NO₂OrthorhombicP2₁2₁2₁5.5130(10)6.1282(9)22.518(4)909090760.8(2)4

Note: The data for cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is presented as found in the literature. While the 'cis' configuration is defined, direct comparison of conformational parameters with the (1S,3R) derivative should be made with consideration of the different substituents.

Experimental Protocols

The determination of the crystal structures for the compared derivatives follows a standardized workflow in single-crystal X-ray crystallography.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation of a saturated solution. For the derivatives discussed:

  • cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: Crystals were obtained from an ethyl acetate solution by slow evaporation.[1]

  • 1S,3R-3-amino-cyclohexanecarboxylic acid: This was synthesized and resolved from 3-cyclohexenecarboxylic acid.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction data for (1S,3R)-3-Ammoniocyclohexanecarboxylate was collected on a Bruker SMART 1K area-detector diffractometer. The data collection strategy is designed to cover a significant portion of the reciprocal space, and data is typically collected at a low temperature (e.g., 293(2) K) to minimize thermal vibrations.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is subsequently refined using full-matrix least-squares methods. For the structure of (1S,3R)-3-Ammoniocyclohexanecarboxylate, the structure was solved using SHELXS97 and refined using SHELXL97. Carbon-bound hydrogen atoms were positioned geometrically and treated as riding on their parent atoms.

Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a this compound derivative.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Diffraction X-ray Diffraction Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Structural Analysis Validation->Analysis Deposition Database Deposition (e.g., CSD) Analysis->Deposition

References

Performance of Aminocyclohexanol-Based Catalysts in Asymmetric Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective methods to synthesize chiral molecules is a cornerstone of modern organic chemistry and drug development. Organocatalysis has emerged as a powerful tool in this endeavor, offering a green and often more cost-effective alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, those derived from aminocyclohexanol have garnered significant attention due to their rigid cyclic backbone and tunable stereochemical properties. This guide provides an objective comparison of the performance of aminocyclohexanol-based catalysts in key asymmetric reactions—the Aldol reaction, the Michael addition, and the Diels-Alder reaction—supported by experimental data and detailed protocols.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Prolinamides derived from 2-aminocyclohexanol have proven to be highly effective catalysts for this transformation, delivering excellent yields and stereoselectivities.

Performance Comparison in the Asymmetric Aldol Reaction

The following table summarizes the performance of a prolinamide catalyst derived from (1R,2R)-2-aminocyclohexanol in the reaction between p-nitrobenzaldehyde and cyclohexanone, and compares it with other widely used organocatalysts under similar conditions.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(1R,2R)-Aminocyclohexanol Prolinamide 10Toluene2498>99:1 (anti)99 (anti)
(S)-Prolinol 20DMSO486895:5 (anti:syn)93 (anti)[1]
(S)-Proline 30DMSO489795:5 (anti:syn)96 (anti)[1]
Cinchonidine Derivative 10Toluene729594:6 (anti:syn)98 (anti)
Experimental Protocol: Asymmetric Aldol Reaction

Catalyst: (S)-N-((1R,2R)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide

Reaction: p-Nitrobenzaldehyde + Cyclohexanone

  • To a solution of p-nitrobenzaldehyde (0.5 mmol) in toluene (1.0 mL) was added cyclohexanone (2.0 mmol, 4.0 equiv).

  • The aminocyclohexanol-based prolinamide catalyst (0.05 mmol, 10 mol%) was then added to the mixture.

  • The reaction mixture was stirred at room temperature (25 °C) for 24 hours.

  • Upon completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer was extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate = 5:1) to afford the desired β-hydroxy ketone.

  • The diastereomeric ratio and enantiomeric excess were determined by HPLC analysis on a chiral stationary phase.

Asymmetric Michael Addition

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Thiourea catalysts derived from 1,2-diaminocyclohexane, a close structural analog of aminocyclohexanol, have demonstrated remarkable efficacy in catalyzing the asymmetric Michael addition of ketones to nitroolefins.

Performance Comparison in the Asymmetric Michael Addition

This table compares the performance of a thiourea catalyst derived from (1R,2R)-1,2-diaminocyclohexane in the reaction of cyclohexanone with β-nitrostyrene against other prominent organocatalysts.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(1R,2R)-Cyclohexanediamine-Thiourea 10Toluene129998:2 (syn:anti)99 (syn)
(S)-Prolinol Derivative 10Toluene489595:5 (syn:anti)98 (syn)
Cinchona Alkaloid Thiourea 10Toluene249291:9 (syn:anti)97 (syn)
Experimental Protocol: Asymmetric Michael Addition

Catalyst: (1R,2R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(pyrrolidin-1-yl)cyclohexyl)thiourea

Reaction: Cyclohexanone + trans-β-Nitrostyrene

  • To a stirred solution of the cyclohexanediamine-thiourea catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature was added trans-β-nitrostyrene (0.2 mmol).

  • Cyclohexanone (1.0 mmol, 5.0 equiv) was then added to the reaction mixture.

  • The reaction was stirred at room temperature for 12 hours.

  • After completion of the reaction, the solvent was removed under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (ethyl acetate/hexane = 1:10) to yield the Michael adduct.

  • The diastereomeric ratio was determined by ¹H NMR spectroscopy, and the enantiomeric excess was determined by HPLC analysis using a chiral column.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring and up to four new stereocenters in a single step. While specific examples of aminocyclohexanol-based catalysts in asymmetric Diels-Alder reactions are not extensively reported in the literature, the performance of other amine-based organocatalysts, such as the well-established MacMillan catalyst, provides a benchmark for comparison.

Performance Comparison in the Asymmetric Diels-Alder Reaction

The following table presents the performance of a well-known imidazolidinone organocatalyst in the Diels-Alder reaction between cinnamaldehyde and cyclopentadiene, serving as a reference for the expected efficacy of chiral amine catalysts.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Endo:Exo RatioEnantiomeric Excess (ee, %)
MacMillan Imidazolidinone Catalyst 20CH₂Cl₂6999:194 (exo)[2]
(S)-Prolinol TMS Ether 20CH₂Cl₂248510:192 (endo)
Cinchona Alkaloid Derivative 10Toluene489019:191 (endo)
Experimental Protocol: Asymmetric Diels-Alder Reaction (General Procedure with Amine Catalyst)

Reaction: Cinnamaldehyde + Cyclopentadiene

  • The chiral amine catalyst (e.g., imidazolidinone salt) (0.1 mmol, 20 mol%) is dissolved in a suitable solvent such as CH₂Cl₂/H₂O (95:5 v/v).

  • The solution is cooled to -78 °C.

  • Cinnamaldehyde (0.5 mmol) is added, followed by freshly cracked cyclopentadiene (1.5 mmol, 3.0 equiv).

  • The reaction mixture is stirred at -78 °C for the specified time (e.g., 6 hours).

  • The reaction is quenched by the addition of a saturated NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., CH₂Cl₂).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash chromatography to isolate the Diels-Alder adduct.

  • The endo:exo ratio and enantiomeric excess are determined by chiral GC or HPLC analysis.

Visualizing the Catalytic Process

To illustrate the underlying principles of these asymmetric transformations, the following diagrams, generated using the DOT language, depict a general experimental workflow and a simplified catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (Aldehyde/Ketone, etc.) Mixing Mixing in Solvent Reactants->Mixing Catalyst Aminocyclohexanol-based Catalyst Catalyst->Mixing Stirring Stirring at Controlled Temperature Mixing->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (Yield, dr, ee%) Purification->Analysis

General workflow for an asymmetric reaction.

Enamine_Catalysis Catalyst Chiral Aminocyclohexanol Catalyst (R2NH) Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Aldehyde H2O H2O Enamine->H2O Aldehyde Aldehyde (Electrophile) Aldehyde->Iminium Product Aldol Product Iminium->Product + H2O H2O2 H2O Iminium->H2O2 Product->Catalyst - Catalyst Regeneration

Simplified enamine catalytic cycle for aldol reaction.

References

A Researcher's Guide to the Validation of Synthetic Methods for Enantiopure Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure aminocyclohexanols is a critical task in medicinal chemistry and drug development, as the stereochemistry of these versatile building blocks profoundly influences the biological activity and safety of pharmaceutical compounds. This guide provides an objective comparison of common synthetic methods for producing enantiopure aminocyclohexanols, supported by experimental data. Detailed methodologies for key synthetic and analytical procedures are presented to facilitate the replication and validation of these processes in a research setting.

Comparison of Synthetic Methods

The selection of a synthetic route to enantiopure aminocyclohexanols depends on several factors, including the desired stereoisomer (cis or trans), required enantiomeric purity, scalability, and the availability of starting materials and reagents. Below is a comparative summary of prominent methods.

Synthetic MethodKey FeaturesTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
Reduction of β-Enaminoketones A versatile method for accessing both cis- and trans-3-aminocyclohexanols.[1] The stereochemical outcome is influenced by the reducing agent and the chiral auxiliary.75-87[1]Up to 89:11 (cis:trans)[1]Dependent on chiral auxiliary
Enzymatic Synthesis Utilizes keto reductases (KREDs) and amine transaminases (ATAs) for high stereoselectivity.[2] Can be performed in one-pot cascades.[2]Up to 62[3][4]Highly selective for cis or trans isomers depending on the enzyme.>99[3][4]
Diastereomeric Salt Resolution A classical and scalable method involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.Typically 40-50 (for one enantiomer)N/A>99
Asymmetric Hydrogenation Involves the hydrogenation of aminocyclohexanones using a chiral catalyst.[5] Offers high efficiency and enantioselectivity.[5]HighN/AUp to 99[5]
Enantioselective Epoxidation and Aminolysis A two-step process starting with the asymmetric epoxidation of cyclohexene followed by regioselective ring-opening with an amine.[6][7][8]Good to highHighly regioselectiveUp to 99[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and validation of enantiopure aminocyclohexanols are provided below. These protocols are representative of the methods summarized above and are intended to serve as a starting point for laboratory implementation.

Synthesis via Reduction of β-Enaminoketones

This protocol describes the synthesis of cis- and trans-3-aminocyclohexanols from a β-enaminoketone derived from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine.[1]

Step 1: Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one

  • A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and (S)-α-methylbenzylamine (1.0 mL, 7.84 mmol) in toluene (30 mL) is refluxed for 3.5 hours using a Dean-Stark trap to remove water.[1]

  • The solvent is removed under reduced pressure.

  • The resulting yellow solid is purified by crystallization from a mixture of dichloromethane and hexane to yield the β-enaminoketone.[1]

Step 2: Reduction to 3-Aminocyclohexanols

  • The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

  • Small pieces of metallic sodium (0.27 g, 12.0 g-atoms) are added in excess, and the solution is stirred from 0 °C to room temperature until the reaction is complete (monitored by TLC).

  • Unreacted sodium is removed, and the reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting mixture of cis- and trans-3-aminocyclohexanols can be separated by column chromatography on silica gel.

Validation of Enantiomeric Purity by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess (ee) of aminocyclohexanol derivatives.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel IA).

Mobile Phase Preparation:

  • A typical mobile phase is a mixture of n-hexane and an alcohol (isopropanol or ethanol). The ratio is optimized to achieve good separation (e.g., 98:2 to 80:20 n-hexane/isopropanol).

  • For basic analytes like aminocyclohexanols, it is often beneficial to add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape.

Sample Preparation:

  • Accurately weigh and dissolve the aminocyclohexanol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).

  • Injection Volume: 10 µL

Data Analysis:

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

This protocol describes the determination of the diastereomeric ratio (d.r.) of a mixture of aminocyclohexanol diastereomers.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the aminocyclohexanol mixture in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Use a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification.

Data Analysis:

  • Identify well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons adjacent to the stereocenters are often good candidates.

  • Carefully integrate the selected signals for each diastereomer.

  • The diastereomeric ratio is the ratio of the integration values for the two signals.

Visualizing the Workflow

The following diagrams illustrate the key workflows for the synthesis and validation of enantiopure aminocyclohexanols.

Synthesis_Workflow cluster_synthesis Synthetic Methods cluster_resolution Resolution Methods Start Starting Materials (e.g., Cyclohexanedione, Cyclohexene) Method1 Reduction of β-Enaminoketone Start->Method1 Method2 Enzymatic Synthesis Start->Method2 Method3 Asymmetric Hydrogenation Start->Method3 Method4 Epoxidation & Aminolysis Start->Method4 Racemic Racemic Aminocyclohexanol Method1->Racemic Enantiopure Enantiopure Aminocyclohexanol Method2->Enantiopure Method3->Enantiopure Method4->Racemic Resolution Diastereomeric Salt Resolution Racemic->Resolution Resolution->Enantiopure

Overview of Synthetic and Resolution Pathways.

Validation_Workflow Sample Synthesized Aminocyclohexanol Sample NMR_Prep Sample Preparation for NMR Sample->NMR_Prep HPLC_Prep Sample Preparation for HPLC Sample->HPLC_Prep NMR_Acq ¹H NMR Data Acquisition NMR_Prep->NMR_Acq HPLC_Acq Chiral HPLC Data Acquisition HPLC_Prep->HPLC_Acq NMR_Analysis Integration of Signals & d.r. Calculation NMR_Acq->NMR_Analysis HPLC_Analysis Peak Integration & ee Calculation HPLC_Acq->HPLC_Analysis DR_Result Diastereomeric Ratio (d.r.) NMR_Analysis->DR_Result EE_Result Enantiomeric Excess (ee) HPLC_Analysis->EE_Result

Workflow for Stereochemical Validation.

References

A Comparative Analysis of Aminocyclohexanol Isomers in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable catalyst is paramount. This guide provides an objective comparison of the catalytic performance of various aminocyclohexanol isomers, supported by experimental data. The unique structural conformations of these isomers significantly influence their catalytic activity and stereoselectivity in a range of chemical transformations.

Comparative Performance Data

The catalytic efficacy of aminocyclohexanol isomers is highly dependent on the specific reaction type and conditions. The following tables summarize the performance of different isomers in key catalytic applications.

Asymmetric Transfer Hydrogenation of Aryl Ketones

Optically active 2-aminocyclohexanol derivatives have been effectively utilized as ligands in the asymmetric transfer hydrogenation of aryl ketones.

Catalyst/LigandSubstrateProductConversion (%)ee (%)Reference
RuCl₂(p-cymene)₂ / cis-N-benzylamino alcoholAcetophenone1-Phenylethanol36-97up to 91[1]
Chiral β-amino alcoholsKetonesChiral Alcohols-up to 96[2]
Asymmetric Phenyl Transfer Reactions

The application of aminocyclohexanol derivatives extends to asymmetric phenyl transfer reactions to benzaldehydes.

Catalyst/LigandSubstrateProductee (%)Reference
Optically active aminocyclohexanolsBenzaldehydeChiral alcoholup to 96[2]
Biocatalytic Synthesis of 4-Aminocyclohexanol Isomers

A one-pot synthesis approach using a keto reductase (KRED) and an amine transaminase (ATA) has been developed for the stereoselective preparation of cis- and trans-4-aminocyclohexanol.

Enzyme SystemProductDiastereomeric Ratio (cis:trans)Reference
LK-KRED and ATA-3FCR-4Mcis-4-aminocyclohexanol>98:2[3]
KRED and stereocomplementary ATAscis- and trans-4-aminocyclohexanolGood to excellent[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and further investigation of these catalytic systems.

General Protocol for Asymmetric Transfer Hydrogenation of Ketones

This protocol is adapted from the work of Bolm and coworkers.[1]

Materials:

  • [RuCl₂(p-cymene)]₂

  • cis-N-benzylamino alcohol ligand (4 mol%)

  • Aryl ketone substrate

  • i-PrOH (isopropanol)

  • t-BuOK or i-PrONa (6 mol%)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the cis-N-benzylamino alcohol ligand in i-PrOH.

  • Add the aryl ketone substrate to the solution.

  • Add the base (t-BuOK or i-PrONa) to initiate the reaction.

  • Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Biocatalytic Synthesis of cis-4-Aminocyclohexanol

This one-pot, sequential approach is based on the work of Wever and colleagues.[4]

Materials:

  • 1,4-cyclohexanedione

  • Keto reductase (LK-KRED)

  • Amine transaminase (ATA)

  • NADPH

  • Amine donor (e.g., isopropylamine)

  • Phosphate buffer

Procedure:

  • Reduction Step: In a reaction vessel, dissolve 1,4-cyclohexanedione in phosphate buffer. Add LK-KRED and NADPH.

  • Incubate the mixture until the reduction to 4-hydroxycyclohexanone is complete (monitor by GC or HPLC).

  • Transamination Step: To the same vessel, add the ATA, the amine donor, and adjust the pH if necessary.

  • Continue the incubation, monitoring the formation of cis-4-aminocyclohexanol.

  • Once the reaction is complete, isolate and purify the product.

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved in the synthesis and analysis of aminocyclohexanol isomers, the following diagrams have been generated.

biocatalytic_cascade cluster_reduction Step 1: Reduction cluster_transamination Step 2: Transamination start 1,4-Cyclohexanedione intermediate 4-Hydroxycyclohexanone start->intermediate LK-KRED, NADPH product_cis cis-4-Aminocyclohexanol intermediate->product_cis cis-selective ATA product_trans trans-4-Aminocyclohexanol intermediate->product_trans trans-selective ATA

Caption: Biocatalytic cascade for the synthesis of aminocyclohexanol isomers.

nmr_workflow cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Spectral Interpretation sample Dissolve aminocyclohexanol isomer in deuterated solvent acquire Acquire 1H and 13C NMR spectra sample->acquire process Process spectra (phasing, baseline correction) acquire->process analyze_coupling Analyze coupling constants (J values) process->analyze_coupling decision Large Jaa coupling (10-13 Hz)? analyze_coupling->decision trans_isomer trans Isomer decision->trans_isomer Yes cis_isomer cis Isomer decision->cis_isomer No (smaller Jae/Jee)

Caption: Workflow for distinguishing isomers using NMR spectroscopy.[5]

Thermodynamic Stability

The relative thermodynamic stability of aminocyclohexanol isomers is a crucial factor influencing their formation and application. For 4-aminocyclohexanol, the trans isomer is significantly more stable than the cis isomer. This is because the trans isomer can adopt a diequatorial conformation in the cyclohexane chair structure, which minimizes steric hindrance. While intramolecular hydrogen bonding can occur in the cis isomer, it is not enough to overcome the steric strain from having a substituent in the axial position.[6]

References

Safety Operating Guide

Proper Disposal of (1S,3R)-3-Aminocyclohexanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of (1S,3R)-3-aminocyclohexanol, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and be fully aware of its potential hazards. This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat and closed-toe shoes.
Respiratory A NIOSH-approved respirator if dust or aerosols are generated.

Disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Segregation:

  • This compound waste must be segregated from other chemical waste streams.[3]

  • Specifically, it should not be mixed with incompatible materials such as strong oxidizing agents or acids.[1][3]

  • Maintain separate, clearly labeled waste containers for solid and liquid forms of the compound.[1]

2. Container Selection and Labeling:

  • Utilize a leak-proof, chemically compatible container with a secure screw-top cap for waste accumulation.[1][4] The container must be in good condition, free of cracks or damage.[1]

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound".

    • A clear indication of the associated hazards (e.g., "Corrosive," "Toxic").[1]

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.[1]

3. Waste Transfer:

  • For Solid Waste: Carefully transfer the solid this compound into the designated labeled container using a clean spatula or scoop. Take care to avoid generating dust.[1]

  • For Liquid Waste (Solutions): In a chemical fume hood, carefully pour the solution containing this compound into the labeled liquid waste container. A funnel should be used to prevent spills.[1] The label for liquid waste should also specify the solvent and the approximate concentration of the aminocyclohexanol.[1]

4. Storage of Waste:

  • Tightly seal the waste container and store it in a designated Satellite Accumulation Area (SAA).[1][4]

  • The SAA must provide secondary containment to prevent environmental release in the event of a leak.[1][2]

  • Ensure that the stored waste is segregated from incompatible materials.[2][4]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]

  • Follow all institutional and local regulations for the final disposal of the waste.[5][6]

Emergency Procedures for Spills

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate and Alert: Immediately evacuate the affected area and inform the laboratory supervisor and the EHS department.[1]

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using appropriate absorbent materials.[1]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent.[1]

  • Personal Contamination: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_emergency Emergency Protocol A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C Wear Required PPE: - Goggles - Gloves - Lab Coat B->C D Select Labeled, Compatible Hazardous Waste Container C->D Proceed with Caution E Segregate Waste: Separate from Incompatible Chemicals D->E F Transfer Waste to Container (Solid or Liquid) E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->H I Arrange for Pickup by Authorized Waste Disposal H->I N End I->N Disposal Complete J Spill Occurs K Evacuate & Alert Supervisor/EHS J->K L Contain Spill (if safe) K->L M Decontaminate Area L->M

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for (1S,3R)-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling (1S,3R)-3-aminocyclohexanol in a laboratory setting. The following procedures are based on available safety data for this compound and structurally similar aminocyclohexanol derivatives.

This compound is a chemical compound that requires careful handling to minimize potential health risks. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from related compounds suggest it may cause skin and eye irritation or damage, and could be harmful if swallowed.[1][2] Therefore, a cautious approach to handling, storage, and disposal is necessary.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes that could cause eye irritation or damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can lead to irritation.[2]
Body Protection A flame-resistant lab coat, fully buttoned, and long pants.Protects skin from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes.Prevents exposure from spills.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of potentially harmful vapors or dust.[3]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of this compound within a chemical fume hood.[3]

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.

  • Keep containers tightly closed when not in use.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed to prevent contamination and potential degradation.[3]

Emergency Procedures
EmergencyProtocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[2][3]
Spill Evacuate the area. Use personal protective equipment. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Avoid dust formation.[3]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Labeling: The label should include "Hazardous Waste," the full chemical name, and any associated hazards.

  • Storage: Store waste containers in a designated and secure area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[2]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in the laboratory.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Storage cluster_emergency Emergency Procedures prep_start Start ppe Don Required PPE prep_start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood safety_equipment Check Eyewash/Shower fume_hood->safety_equipment work_in_hood Work in Fume Hood safety_equipment->work_in_hood avoid_contact Avoid Direct Contact work_in_hood->avoid_contact spill Spill work_in_hood->spill exposure Personal Exposure work_in_hood->exposure close_container Keep Container Closed avoid_contact->close_container collect_waste Collect Hazardous Waste close_container->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via Licensed Service store_waste->dispose absorb_spill Absorb & Contain spill->absorb_spill evacuate Evacuate Area spill->evacuate skin_contact Wash Skin exposure->skin_contact eye_contact Rinse Eyes exposure->eye_contact inhalation Move to Fresh Air exposure->inhalation ingestion Seek Medical Aid exposure->ingestion

Caption: Workflow for safe handling of this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.